1,3-Butanediamine, (R)-
Description
BenchChem offers high-quality 1,3-Butanediamine, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butanediamine, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
44391-42-6 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
88.15 g/mol |
IUPAC Name |
(3R)-butane-1,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1 |
InChI Key |
RGTXVXDNHPWPHH-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CCN)N |
Canonical SMILES |
CC(CCN)N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-1,3-Butanediamine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-1,3-Butanediamine, a chiral diamine with significant applications in organic synthesis and pharmaceutical development. This document details its known characteristics, experimental protocols for its synthesis, and its role as a versatile chemical building block.
Core Physical and Chemical Properties
(R)-1,3-Butanediamine, with the CAS number 44391-42-6, is a chiral organic compound.[1] While many reported physical properties do not distinguish between the enantiomers, the following tables summarize the available data for 1,3-butanediamine, with specific notations for the (R)-enantiomer where available.
Table 1: Physical Properties of 1,3-Butanediamine
| Property | Value | Source |
| Appearance | Colorless liquid or solid (temperature dependent) | [2] |
| Molecular Formula | C₄H₁₂N₂ | [1] |
| Molecular Weight | 88.15 g/mol | [1] |
| Boiling Point | Approx. 118 °C - 147 °C | [2][3] |
| Melting Point | Approx. -50 °C to 1.63 °C (estimate) | [2][3] |
| Density | Approx. 0.861 - 0.87 g/cm³ at 20 °C | [2][3] |
| Solubility | Soluble in water | [2] |
Table 2: Chemical and Computational Data for (R)-1,3-Butanediamine
| Property | Value | Source |
| IUPAC Name | (3R)-butane-1,3-diamine | [1] |
| SMILES | C--INVALID-LINK--N | [1] |
| InChI | InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1 | [1] |
| CAS Number | 44391-42-6 | [1] |
| XLogP3 | -0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 88.100048391 Da | [1] |
| Topological Polar Surface Area | 52 Ų | [1] |
Spectroscopic Data
Detailed experimental spectral data for the pure (R)-enantiomer is not widely published. The following represents typical spectral data for 1,3-butanediamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: A predicted ¹³C NMR spectrum in D₂O shows peaks corresponding to the different carbon environments in the molecule. The carbon attached to the chiral center and the terminal methyl carbon are expected to have distinct chemical shifts.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl, methylene, and amine protons, with coupling patterns that reflect their neighboring protons.
Infrared (IR) Spectroscopy
A vapor phase IR spectrum of 1,3-butanediamine would likely show characteristic peaks for N-H stretching of the primary amine groups in the region of 3300-3500 cm⁻¹, C-H stretching from the alkyl chain around 2850-2960 cm⁻¹, and N-H bending vibrations around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1,3-butanediamine is expected to show a molecular ion peak (M⁺) at m/z = 88, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of amine and alkyl fragments.
Experimental Protocols: Asymmetric Synthesis
The enantioselective synthesis of chiral 1,3-diamines is a topic of significant interest in organic chemistry. One established strategy involves the diastereoselective reduction of a chiral precursor. Below is a generalized experimental protocol for the synthesis of a chiral 1,3-diamine, which can be adapted for the preparation of (R)-1,3-butanediamine.
General Protocol for the Asymmetric Synthesis of a Chiral 1,3-Diamine via Diastereoselective Reduction
This protocol is based on the general principles of asymmetric synthesis of 1,3-diamines.
Step 1: Synthesis of a Chiral N-sulfinyl Imine Precursor
-
To a solution of a suitable β-aminonitrile or β-ketonitrile in an appropriate solvent (e.g., THF, CH₂Cl₂), add a chiral auxiliary such as (R)-tert-butanesulfinamide.
-
The condensation reaction is typically promoted by a dehydrating agent (e.g., Ti(OEt)₄, CuSO₄) to drive the formation of the N-sulfinyl imine.
-
The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Step 2: Diastereoselective Reduction of the N-sulfinyl Imine
-
The purified chiral N-sulfinyl imine is dissolved in an appropriate solvent (e.g., THF, diethyl ether) and cooled to a low temperature (e.g., -78 °C).
-
A reducing agent (e.g., NaBH₄, L-Selectride®) is added portion-wise to the solution. The choice of reducing agent can influence the diastereoselectivity of the reaction.
-
The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is quenched, and the resulting sulfinamide is extracted and purified.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral sulfinamide is dissolved in a suitable solvent (e.g., methanol, dioxane).
-
An acidic solution (e.g., HCl in dioxane) is added to cleave the N-S bond.
-
The reaction mixture is stirred at room temperature until the cleavage is complete.
-
The solvent is removed under reduced pressure, and the resulting crude diamine salt is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent.
-
The final product, (R)-1,3-butanediamine, is purified by distillation or chromatography.
Applications in Drug Development and Asymmetric Synthesis
Chiral diamines are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their stereochemistry often plays a critical role in the efficacy and selectivity of the final compound.
(R)-1,3-Butanediamine as a Chiral Ligand and Building Block
The two amine groups of (R)-1,3-butanediamine can act as a bidentate ligand, coordinating with metal centers to form chiral catalysts for asymmetric synthesis. These catalysts are employed to produce enantiomerically pure compounds, which is a vital aspect of modern drug development.
The diamine moiety is a common structural feature in many pharmaceutical agents. While specific drugs containing (R)-1,3-butanediamine as a core component are not extensively documented in publicly available literature, its structural motif is relevant to compounds that interact with biological targets such as G-protein coupled receptors and enzymes. The precise spatial arrangement of the amino groups in the (R)-enantiomer can lead to specific interactions with the chiral environment of a receptor or enzyme active site.
The general role of chiral diamines in drug development can be visualized as a logical progression from a chiral building block to a final, biologically active molecule.
Safety and Handling
1,3-Butanediamine is considered a corrosive substance and can cause skin and eye irritation. It is also harmful if inhaled or swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This guide provides a summary of the available technical information for (R)-1,3-Butanediamine. Further research into specific applications and experimental conditions is recommended for scientists and developers working with this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of (R)-1,3-Butanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (R)-1,3-butanediamine, a chiral diamine of significant interest in pharmaceutical and materials science. The document details established methodologies, including chiral resolution and stereoselective synthesis, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual representations of key workflows are provided to enhance understanding.
Introduction
(R)-1,3-Butanediamine is a versatile chiral building block utilized in the synthesis of various biologically active molecules and polymers. The stereochemistry of this diamine is crucial for its application in asymmetric synthesis and for imparting specific properties to downstream products. This guide explores two primary strategies for obtaining enantiomerically pure (R)-1,3-butanediamine: the resolution of a racemic mixture and the stereoselective synthesis from a chiral precursor.
Synthesis via Chiral Resolution of Racemic 1,3-Butanediamine
A well-established method for obtaining enantiomerically pure (R)-1,3-butanediamine involves the resolution of a racemic mixture using a chiral resolving agent. This classical approach relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol: Resolution with (+)-Tartaric Acid
This protocol is based on the work of Balieu et al. (1969), which remains a foundational method for the resolution of 1,3-butanediamine.[1]
Materials:
-
Racemic 1,3-butanediamine
-
(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: A solution of (+)-tartaric acid in methanol is slowly added to a stirred solution of racemic 1,3-butanediamine in methanol. The molar ratio of diamine to tartaric acid should be carefully controlled to facilitate the selective precipitation of one diastereomeric salt.
-
Fractional Crystallization: The resulting mixture is allowed to stand, often at a reduced temperature, to induce the crystallization of the less soluble diastereomeric salt, the (+)-1,3-butanediammonium (+)-tartrate.
-
Isolation of the Diastereomeric Salt: The crystalline precipitate is collected by filtration, washed with cold methanol, and then with diethyl ether to remove any soluble impurities. The salt is then dried under vacuum.
-
Liberation of the Free Diamine: The isolated diastereomeric salt is dissolved in a minimal amount of water, and a concentrated aqueous solution of sodium hydroxide is added until the solution is strongly alkaline. This liberates the free (R)-1,3-butanediamine.
-
Extraction and Purification: The aqueous solution is then extracted multiple times with a suitable organic solvent, such as diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Final Purification: The resulting (R)-1,3-butanediamine can be further purified by vacuum distillation.[1][2]
Quantitative Data
| Parameter | Value | Reference |
| Resolving Agent | (+)-Tartaric Acid | [1] |
| Solvent for Salt Formation | Methanol | [1] |
| Typical Yield of Diastereomeric Salt | Varies based on crystallization efficiency | [1] |
| Purity of Resolved Amine | High, dependent on crystallization and purification | [1] |
Stereoselective Synthesis from (R)-3-Aminobutanol
An alternative and often preferred route to (R)-1,3-butanediamine is through the stereoselective conversion of a readily available chiral precursor, such as (R)-3-aminobutanol. This approach avoids the potential loss of 50% of the material inherent in classical resolution. The synthesis of (R)-3-aminobutanol itself can be achieved with high enantiomeric purity from (R)-3-aminobutanoic acid.
Synthesis of the Precursor: (R)-3-Aminobutanol
A common method for the preparation of (R)-3-aminobutanol involves the reduction of (R)-3-aminobutanoic acid or its derivatives.
Materials:
-
(R)-3-Aminobutanoic acid
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Boc Protection: The amino group of (R)-3-aminobutanoic acid is first protected, for example, as a tert-butyloxycarbonyl (Boc) derivative. This involves reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base.
-
Reduction of the Carboxylic Acid: The Boc-protected (R)-3-aminobutanoic acid is dissolved in anhydrous THF and cooled in an ice bath. Sodium borohydride is added portion-wise, followed by the slow addition of boron trifluoride etherate. The reaction mixture is then stirred at room temperature until the reduction is complete.
-
Work-up and Deprotection: The reaction is quenched by the careful addition of water and then acidified with hydrochloric acid. The product is extracted with an organic solvent. The Boc protecting group is subsequently removed under acidic conditions (e.g., with HCl in methanol) to yield (R)-3-aminobutanol.
-
Purification: The crude (R)-3-aminobutanol is purified by distillation under reduced pressure.
| Parameter | Value (Example) | Reference |
| Starting Material | (R)-3-Aminobutanoic Acid | [3] |
| Reducing Agent | Sodium Borohydride / BF₃·OEt₂ | [3] |
| Yield of N-Boc-(R)-3-aminobutanol | 95% | [3] |
| Purity (HPLC) | 99.0% | [3] |
Conversion of (R)-3-Aminobutanol to (R)-1,3-Butanediamine
The conversion of the hydroxyl group in (R)-3-aminobutanol to an amino group is a key step. A common and effective strategy involves a two-step sequence: conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an azide and subsequent reduction.
Step 1: Mesylation of (R)-3-Aminobutanol
-
Protection of the Amino Group: The amino group of (R)-3-aminobutanol is first protected (e.g., with a Boc or Cbz group) to prevent side reactions.
-
Mesylation: The N-protected (R)-3-aminobutanol is dissolved in a suitable solvent like dichloromethane (DCM) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C until completion.[4]
-
Work-up: The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated.[4]
Step 2: Azide Substitution
-
The crude mesylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
Sodium azide is added, and the mixture is heated to facilitate the Sₙ2 reaction, displacing the mesylate with the azide group.
-
After the reaction is complete, the mixture is cooled, diluted with water, and the azido product is extracted with an organic solvent.
Step 3: Reduction of the Azide
-
The N-protected azido compound is dissolved in a suitable solvent like methanol or ethanol.
-
A reducing agent is added. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or chemical reduction (e.g., using sodium borohydride with a cobalt(II) chloride catalyst, or zinc powder with ammonium chloride).[5][6]
-
Upon completion of the reduction, the catalyst is filtered off (if applicable), and the solvent is removed.
Step 4: Deprotection
-
The protecting group on the amino functions is removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenation for Cbz).
-
The final product, (R)-1,3-butanediamine, is purified by vacuum distillation.[7]
Purification and Characterization
Purification: The final (R)-1,3-butanediamine is typically purified by fractional distillation under reduced pressure to remove any remaining impurities and solvent residues.[7][8]
Characterization and Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the final product is a critical parameter. It is commonly determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.[9][10] Derivatization with a chiral reagent followed by analysis on a standard GC or HPLC can also be employed.
Visualizing the Workflow
To illustrate the key synthetic pathways, the following diagrams are provided.
Caption: Workflow for the synthesis of (R)-1,3-butanediamine via chiral resolution.
Caption: Workflow for the stereoselective synthesis of (R)-1,3-butanediamine.
Conclusion
This technical guide has outlined two robust methodologies for the synthesis and purification of (R)-1,3-butanediamine. The choice between chiral resolution and stereoselective synthesis will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of production. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and high-purity production of this important chiral intermediate.
References
- 1. US3420752A - Purification of toluenediamine mixtures by vacuum distillation - Google Patents [patents.google.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Amine synthesis by azide reduction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. files.eric.ed.gov [files.eric.ed.gov]
- 10. gcms.cz [gcms.cz]
Spectroscopic and Technical Guide to (R)-1,3-Butanediamine
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed overview of the spectroscopic properties of (R)-1,3-Butanediamine, a chiral diamine with applications in organic synthesis and drug development. The following sections present available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols for acquiring such data, and a workflow visualization for spectroscopic analysis.
Spectroscopic Data
While experimental spectroscopic data for the specific (R)-enantiomer of 1,3-Butanediamine is not widely available in public databases, data for the racemic mixture of 1,3-Butanediamine provides a close approximation of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data of 1,3-Butanediamine
The ¹³C NMR spectrum of 1,3-Butanediamine was acquired in Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The chemical shifts are summarized in the table below.
| Carbon Atom | Chemical Shift (ppm) |
| C1 | Data not available |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
Note: Specific peak assignments for 1,3-Butanediamine are not explicitly provided in the available database. The expected spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule.
¹H NMR Data of (R)-1,3-Butanediamine
Infrared (IR) Spectroscopy
The vapor phase IR spectrum of 1,3-Butanediamine is available.[1] Key absorption bands characteristic of primary amines are expected.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3250 | Two bands typical of a primary amine |
| C-H Stretch | 3000-2850 | Aliphatic C-H stretching |
| N-H Bend | 1650-1580 | Scissoring vibration |
| C-N Stretch | 1250-1020 | Carbon-nitrogen bond stretching |
Mass Spectrometry (MS)
The mass spectrum of 1,3-Butanediamine has been recorded using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[1][2]
| m/z | Relative Intensity | Possible Fragment Ion |
| 88 | Data not available | [M]⁺ (Molecular Ion) |
| 71 | Data not available | [M-NH₃]⁺ |
| 44 | Data not available | [CH₃CHNH₂]⁺ |
| 30 | Data not available | [CH₂NH₂]⁺ |
Note: The relative intensities of the fragments are not specified in the available data. The fragmentation pattern is consistent with the structure of 1,3-Butanediamine.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of (R)-1,3-Butanediamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. If necessary, gently vortex the tube.
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove ¹H-¹³C coupling.
-
Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a significantly larger number of scans compared to ¹H NMR.
-
Process the spectrum similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small drop of neat (R)-1,3-Butanediamine liquid directly onto the ATR crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of (R)-1,3-Butanediamine in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Gas Chromatography (GC):
-
Inject a small volume (typically 1 µL) of the solution into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A suitable temperature program for the GC oven should be used to ensure good separation.
-
-
Mass Spectrometry (MS):
-
As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
-
In the ion source (typically using electron ionization - EI), the molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like (R)-1,3-Butanediamine.
Caption: Workflow for Spectroscopic Analysis.
References
(R)-1,3-Butanediamine: A Technical Guide to Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(R)-1,3-Butanediamine (CAS: 44391-42-6) , a chiral diamine, is a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Its stereospecific structure makes it a critical component for introducing chirality in asymmetric synthesis and for creating polymers with unique properties. This technical guide provides an in-depth overview of its commercial availability, key suppliers, and detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and drug development.
Commercial Availability and Suppliers
(R)-1,3-Butanediamine is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity and available grades can vary between suppliers, and it is crucial to consult the product specifications and certificates of analysis for specific applications.
Below is a summary of prominent suppliers and their typical product offerings. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Name | CAS Number | Purity/Grades | Additional Information |
| Sigma-Aldrich (Merck) | (3R)-butane-1,3-diamine | 44391-42-6 | Typically ≥95% | Offers various quantities for research and development purposes. Detailed technical data sheets and safety data sheets are available on their website.[1] |
| BLD Pharm | (R)-Butane-1,3-diamine | 44391-42-6 | Various purities available | Provides product specifications including storage conditions. Related diamine derivatives are also available. |
| Enamine | (R)-butane-1,3-diamine | 44391-42-6 | Typically >95% | A well-known supplier of building blocks for drug discovery. |
| PubChem | 1,3-Butanediamine, (R)- | 44391-42-6 | N/A | While not a direct supplier, PubChem provides a comprehensive list of chemical vendors for this compound.[2] |
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-butanediamine is presented below. It is important to note that some of these properties may refer to the racemic mixture, and slight variations may exist for the pure (R)-enantiomer.
| Property | Value |
| Molecular Formula | C₄H₁₂N₂[2] |
| Molecular Weight | 88.15 g/mol [2] |
| Boiling Point | Approximately 118 °C |
| Appearance | Colorless liquid or solid (depending on temperature) |
| Solubility | Soluble in water |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of (R)-1,3-Butanediamine in a laboratory setting. This section outlines methodologies for its synthesis, purification, and analysis.
Enantioselective Synthesis of (R)-1,3-Butanediamine
Protocol: Asymmetric Reduction of a Chiral β-Amino Ketone
This method involves the stereoselective reduction of a chiral β-amino ketone, which can be synthesized from readily available starting materials.
Step 1: Synthesis of a Chiral N-Sulfinyl β-Amino Ketone
-
To a solution of a suitable enolate and a chiral N-sulfinylimine, add a Lewis acid catalyst (e.g., Ti(OEt)₄) at low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Diastereoselective Reduction of the Ketone
-
Dissolve the purified chiral N-sulfinyl β-amino ketone in a suitable solvent (e.g., THF).
-
Cool the solution to -78 °C and add a reducing agent (e.g., L-Selectride®) dropwise.
-
Stir the reaction at low temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the resulting N-sulfinyl-1,3-diamino alcohol in methanol.
-
Add a solution of HCl in dioxane and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of (R)-1,3-Butanediamine.
-
The free diamine can be obtained by neutralization with a base and subsequent extraction.
Purification by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers and is essential for determining the enantiomeric purity of (R)-1,3-Butanediamine.[6][7]
Protocol: Chiral HPLC Analysis
-
Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or Pirkle-type columns.[7]
-
Mobile Phase: The mobile phase composition is critical for achieving separation and is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and analyte.[8]
-
Detection: UV detection is commonly used, typically at a wavelength where the analyte or a derivatized form absorbs.
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent. Derivatization with a UV-active chromophore may be necessary if the analyte has poor UV absorbance.
Example Workflow for Chiral HPLC Method Development:
Caption: A simplified workflow for developing a chiral HPLC method.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of (R)-1,3-Butanediamine.
Protocol: NMR Sample Preparation and Data Acquisition
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is usually required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[9]
Expected Spectral Features:
-
¹H NMR: The spectrum will show distinct signals for the protons on the butane backbone and the amine groups. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
-
¹³C NMR: The spectrum will display four signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be indicative of their chemical environment.
Applications in Synthesis
(R)-1,3-Butanediamine is a versatile building block with significant applications in both materials science and pharmaceutical development.
Synthesis of Chiral Polyamides
The use of chiral diamines in the synthesis of polyamides can impart unique properties to the resulting polymers, such as improved thermal stability and specific recognition capabilities.
Protocol: Synthesis of a Chiral Polyamide via Melt Polycondensation
-
In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of (R)-1,3-Butanediamine and a dicarboxylic acid (e.g., adipic acid).
-
Heat the mixture under a nitrogen atmosphere to a temperature above the melting points of the monomers to initiate polymerization.
-
Continue heating and stirring for several hours, gradually increasing the temperature and applying a vacuum to remove the water formed during the condensation reaction.
-
The resulting polymer can be isolated and purified by precipitation in a non-solvent.
Logical Flow of Polyamide Synthesis:
Caption: A flowchart illustrating the synthesis of a chiral polyamide.
Role in Asymmetric Synthesis and Drug Discovery
Chiral diamines are crucial in asymmetric synthesis, where they can act as chiral ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction.[10] The presence of two stereochemically defined nitrogen atoms allows for the formation of well-defined transition states, leading to high enantioselectivity.
In drug discovery, the incorporation of chiral centers is often critical for biological activity.[11] Enantiomers of a drug can have significantly different pharmacological and toxicological profiles. (R)-1,3-Butanediamine serves as a valuable chiral building block for the synthesis of complex drug candidates, allowing for the precise introduction of a chiral diamine motif. Vicinal diamines, in particular, are important structural components in many bioactive compounds and are key intermediates in the synthesis of various nitrogen-containing heterocyclic compounds used in medicinal chemistry.[12]
Signaling Pathway Context:
While a specific signaling pathway directly modulated by (R)-1,3-Butanediamine is not prominently documented, the broader class of diamines, such as putrescine and cadaverine, are known to be involved in various cellular processes.[13][14] These naturally occurring diamines are synthesized through specific metabolic pathways.[15][16] The diagram below illustrates a generalized biosynthetic pathway for diamines, providing a conceptual framework for how such molecules are produced in biological systems.
Caption: A simplified diagram of a common diamine biosynthesis pathway.
References
- 1. (3R)-butane-1,3-diamine | 44391-42-6 [sigmaaldrich.com]
- 2. 1,3-Butanediamine, (R)- | C4H12N2 | CID 92168504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 11. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diamine Biosynthesis: Research Progress and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
(R)-1,3-Butanediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 44391-42-6
Molecular Formula: C₄H₁₂N₂
Molecular Weight: 88.15 g/mol
(3R)-butane-1,3-diamine is a chiral organic compound that serves as a valuable building block in asymmetric synthesis and drug development. Its stereospecific structure makes it a critical component in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental details and data relevant to scientific professionals.
Molecular Structure and Properties
The structure of (R)-1,3-Butanediamine features a butane backbone with two amine groups at the 1 and 3 positions, with the stereocenter at the C3 position having an (R) configuration.
Chemical Identifiers:
-
IUPAC Name: (3R)-butane-1,3-diamine[1]
-
SMILES: C--INVALID-LINK--N
-
InChI: InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1[1]
-
InChIKey: RGTXVXDNHPWPHH-SCSAIBSYSA-N
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 88.15 g/mol | [1] |
| Molecular Formula | C₄H₁₂N₂ | [1] |
| CAS Number | 44391-42-6 | [1] |
| XLogP3-AA | -0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 88.100048391 Da | [1] |
| Topological Polar Surface Area | 52 Ų | [1] |
| Heavy Atom Count | 6 | [1] |
Synthesis of (R)-1,3-Butanediamine
The enantioselective synthesis of (R)-1,3-Butanediamine is crucial for its application in stereospecific reactions. While various methods exist for the synthesis of 1,3-diamines in general, obtaining the pure (R)-enantiomer often requires specific chiral catalysts or biochemical routes.
General Synthetic Approaches for 1,3-Diamines
Traditional methods for synthesizing 1,3-diamines often involve the reduction of nitrogen-containing functional groups. A review of synthetic methods for 1,3-diamines highlights several key strategies that can be adapted for enantioselective synthesis.[2] Chiral 1,3-diamine derivatives are also utilized as organocatalysts in various asymmetric reactions.[3]
Experimental Protocol: Biocatalytic Synthesis of a Precursor
A highly enantioselective method for producing the related compound, (R)-1,3-butanediol, has been reported and provides a potential pathway for conversion to the diamine. This method utilizes a whole-cell stereoinverting cascade system.
Objective: To produce (R)-1,3-butanediol from racemic 1,3-butanediol with high enantiomeric excess.
Methodology:
-
Oxidation Step:
-
Microorganism: Candida parapsilosis QC-76
-
Substrate: (S)-1,3-butanediol (from the racemate)
-
Conditions: pH 8.0, 30°C, 250 rpm. Acetone is used as a cosubstrate.
-
Mechanism: The microorganism selectively oxidizes the (S)-enantiomer to 4-hydroxy-2-butanone.
-
-
Reduction Step:
-
Microorganism: Pichia kudriavzevii QC-1
-
Substrate: 4-hydroxy-2-butanone
-
Conditions: pH 8.0, 35°C, 200 rpm. Glucose is used as a cosubstrate.
-
Mechanism: The microorganism asymmetrically reduces the ketone to (R)-1,3-butanediol.
-
Results: This step-by-step cascade reaction can transform 20 g/L of racemic 1,3-butanediol into 16.67 g/L of (R)-1,3-butanediol with an enantiomeric excess of 99.5%.
The resulting (R)-1,3-butanediol can then be converted to (R)-1,3-Butanediamine through established chemical transformations, such as a Mitsunobu reaction followed by reduction of the resulting azide.
Applications in Asymmetric Synthesis and Drug Development
Chiral diamines are pivotal in asymmetric catalysis, often serving as ligands for metal catalysts or as organocatalysts themselves.[4][5] Their ability to create a chiral environment around a reactive center enables the selective formation of one enantiomer over the other.
Role as a Chiral Ligand
(R)-1,3-Butanediamine can be utilized as a chiral ligand in various metal-catalyzed reactions, such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. The two nitrogen atoms can chelate to a metal center, forming a stable chiral complex that can effectively induce enantioselectivity.
Caption: Formation of a chiral metal complex with (R)-1,3-Butanediamine for asymmetric catalysis.
Use in the Synthesis of Bioactive Molecules
The general workflow for incorporating a chiral building block like (R)-1,3-Butanediamine into a drug candidate is depicted below.
Caption: General workflow for the synthesis of an API using (R)-1,3-Butanediamine.
Conclusion
(R)-1,3-Butanediamine is a key chiral building block with significant potential in asymmetric synthesis and the development of new pharmaceuticals. Its well-defined stereochemistry allows for the precise control of chirality in complex target molecules. While detailed, publicly available protocols for its direct chemical synthesis and specific applications in marketed drugs are limited, the foundational principles of its use as a chiral ligand and synthetic intermediate are well-established. Further research into novel synthetic routes and applications of (R)-1,3-Butanediamine is likely to yield significant advancements in the fields of organic chemistry and medicinal chemistry.
References
- 1. 1,3-Butanediamine, (R)- | C4H12N2 | CID 92168504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,3-Butanediamine | 590-88-5 | Benchchem [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of (R)-1,3-Butanediamine
Disclaimer: Limited direct safety and toxicological data is available for the specific enantiomer (R)-1,3-Butanediamine. The following guide is based on data for the racemic mixture of 1,3-Butanediamine and general principles for handling aliphatic amines. It is imperative to consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.
This technical guide provides a comprehensive overview of the safety and handling precautions for (R)-1,3-Butanediamine, intended for researchers, scientists, and professionals in drug development. The information is presented to ensure safe laboratory practices and to provide a basis for risk assessment.
Chemical and Physical Properties
(R)-1,3-Butanediamine is a chiral aliphatic diamine. Due to the limited availability of data for the specific (R)-enantiomer, the following table summarizes the known physical and chemical properties of 1,3-Butanediamine (racemic mixture). These properties are critical for understanding its behavior and potential hazards.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂N₂ | (--INVALID-LINK--) |
| Molecular Weight | 88.15 g/mol | (--INVALID-LINK--) |
| CAS Number | 44391-42-6 ((R)-isomer) | (--INVALID-LINK--) |
| Boiling Point | 147 °C | |
| Flash Point | 52 °C (open cup) | |
| Density | 0.858 g/mL | |
| Refractive Index | 1.450 | |
| Appearance | Colorless liquid |
Toxicological Data
The toxicological profile of (R)-1,3-Butanediamine is not well-documented. The data presented below is for the racemic mixture and should be considered indicative of the potential hazards. Aliphatic diamines are known to be corrosive and can cause severe skin and eye damage. Acute toxicity data is summarized in the table below.
| Toxicity Metric | Value | Species | Route | Reference |
| LD50 | 480 mg/kg | Rabbit | Dermal | |
| LD50 | 1350 mg/kg | Rat | Oral |
Short-chain aliphatic diamines have been shown to exhibit neurotoxicity.(--INVALID-LINK--) The primary toxic effects are related to their corrosive nature and potential to interfere with neurological pathways.
Hazard Identification and Classification
Based on the available data for 1,3-Butanediamine and related aliphatic amines, the compound is expected to be classified as follows:
-
Flammable Liquid: The flash point of 52°C indicates that it is a flammable liquid.
-
Corrosive: Aliphatic amines are corrosive to the skin and eyes and can cause severe burns.
-
Toxic: It is harmful if swallowed or in contact with skin.
Signaling Pathways and Experimental Workflows
Due to the lack of specific signaling pathway information for (R)-1,3-Butanediamine, a generalized adverse outcome pathway is presented below. This diagram illustrates the potential sequence of events from chemical exposure to adverse health effects. Additionally, a standard workflow for assessing the dermal corrosivity of a chemical is provided.
Caption: Generalized adverse outcome pathway for aliphatic amines.
Caption: Experimental workflow for dermal corrosion assessment.
Experimental Protocols
Given the flammable and corrosive nature of (R)-1,3-Butanediamine, the following handling and storage procedures are recommended:
-
Engineering Controls: All handling of (R)-1,3-Butanediamine should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat, along with chemical-resistant gloves (e.g., nitrile or neoprene), should be worn.
-
Respiratory Protection: If working outside of a fume hood or in case of a spill, a respirator with an organic vapor cartridge is necessary.
-
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from ignition sources, heat, and incompatible materials such as strong oxidizing agents and acids.
-
Dispensing: When transferring, use a bonded and grounded system to prevent static electricity buildup.
-
Spill and Waste Disposal: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.
This protocol is a generalized example and should be adapted based on specific regulatory guidelines (e.g., OECD Test Guideline 431).
-
Test System: Reconstituted human epidermis (RhE) model.
-
Procedure:
-
Prepare the RhE tissues according to the manufacturer's instructions.
-
Apply a sufficient amount of (R)-1,3-Butanediamine (e.g., 25 µL) directly to the epidermis of triplicate tissues.
-
Expose the tissues for two different time points: 3 minutes and 1 hour.
-
After the exposure period, thoroughly rinse the tissues with a buffered saline solution to remove the test chemical.
-
Transfer the tissues to fresh culture medium.
-
Incubate the tissues for a post-exposure period (e.g., 24-42 hours).
-
Assess cell viability using a quantitative assay (e.g., MTT assay).
-
-
Data Analysis:
-
Calculate the mean cell viability for each exposure time point.
-
If the mean cell viability is ≤ 15% after a 1-hour exposure, the substance is considered corrosive.
-
If the mean cell viability is ≤ 50% after a 3-minute exposure, the substance is also classified as corrosive.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these safety and handling precautions, researchers and professionals can minimize the risks associated with the use of (R)-1,3-Butanediamine in a laboratory or drug development setting.
An In-depth Technical Guide to the Solubility of (R)-1,3-Butanediamine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-1,3-Butanediamine, a chiral diamine of interest in pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the molecule's structural features and established principles of chemical solubility. Furthermore, it offers a detailed experimental protocol for determining the solubility of (R)-1,3-Butanediamine in a range of common organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to assess and utilize the solubility properties of this compound in their work.
Theoretical Solubility Profile of (R)-1,3-Butanediamine
The presence of two polar amine groups suggests that (R)-1,3-Butanediamine will exhibit good solubility in polar organic solvents.[4][5] The lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors, while the N-H bonds can act as hydrogen bond donors.[4] This capacity for hydrogen bonding is a key factor in its solubility in protic solvents like alcohols.
In general, the principle of "like dissolves like" governs solubility. Therefore, (R)-1,3-Butanediamine is expected to be more soluble in polar solvents and less soluble in nonpolar solvents. Aromatic amines, for instance, tend to be more soluble in aromatic solvents.[6] While (R)-1,3-Butanediamine is aliphatic, this principle suggests its solubility will be highest in solvents with similar polarity.
Expected Solubility Trend:
Based on these principles, the expected trend for the solubility of (R)-1,3-Butanediamine in common organic solvents is as follows:
-
High Solubility: Polar protic solvents such as methanol, ethanol, and isopropanol due to strong hydrogen bonding capabilities.
-
Moderate to High Solubility: Polar aprotic solvents like acetone and ethyl acetate, which can act as hydrogen bond acceptors.
-
Low to Moderate Solubility: Ethers, such as diethyl ether, which are less polar.
-
Low Solubility: Nonpolar solvents like hexane and toluene, due to the significant difference in polarity.
It is important to note that while theoretical principles provide a strong indication of solubility, empirical determination is essential for obtaining precise quantitative data for specific applications.
Quantitative Solubility Data
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Alcohols | Methanol | 25 | |||
| Ethanol | 25 | ||||
| Isopropanol | 25 | ||||
| Ketones | Acetone | 25 | |||
| Esters | Ethyl Acetate | 25 | |||
| Ethers | Diethyl Ether | 25 | |||
| Hydrocarbons | Hexane | 25 | |||
| Toluene | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of (R)-1,3-Butanediamine in various organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
1. Materials and Equipment:
-
(R)-1,3-Butanediamine (high purity)
-
Selected organic solvents (analytical grade or higher): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Diethyl Ether, Hexane, Toluene
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker bath or incubator
-
Vials with screw caps and PTFE septa
-
Syringe filters (0.22 µm, compatible with the solvents)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (R)-1,3-Butanediamine to a series of vials, each containing a known volume of a specific organic solvent. The excess solid/liquid phase should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
Record the exact volume of the filtered solution.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of (R)-1,3-Butanediamine in each of the respective solvents.
-
Analyze the filtered sample and the calibration standards using a validated analytical method, such as GC-FID.
-
Determine the concentration of (R)-1,3-Butanediamine in the filtered sample by comparing its response to the calibration curve.
-
3. Data Calculation and Reporting:
-
Calculate the solubility in grams per 100 mL of solvent ( g/100 mL) and in molarity (mol/L).
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Record any relevant observations, such as color changes or the formation of solvates.
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of (R)-1,3-Butanediamine and the logical relationship between solubility data and its application in pharmaceutical formulation development.
References
- 1. 1,3-Butanediamine, (R)- | C4H12N2 | CID 92168504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Butanediamine | C4H12N2 | CID 61136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
An In-depth Technical Guide on the Thermodynamic Properties of (R)-1,3-Butanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,3-Butanediamine is a chiral diamine with potential applications in asymmetric synthesis and as a building block for pharmaceutical compounds. A thorough understanding of its thermodynamic properties is crucial for process development, safety analysis, and computational modeling. This guide summarizes the available computational data for 1,3-butanediamine and provides a detailed overview of the standard experimental methodologies that would be employed to determine its thermodynamic characteristics.
Quantitative Data Presentation
The thermodynamic and physical properties of 1,3-butanediamine have been estimated using computational methods. The following tables summarize these calculated values, which can be used as a preliminary reference in the absence of experimental data. It is important to note that these values are for the achiral 1,3-butanediamine and may differ slightly from the properties of the pure (R)-enantiomer.
Table 1: Calculated Thermodynamic Properties of 1,3-Butanediamine
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 113.26 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -63.59 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 12.99 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 45.39 | kJ/mol | Joback Calculated Property[1] |
Table 2: Calculated Physical Properties of 1,3-Butanediamine
| Property | Value | Unit | Source |
| Molecular Weight | 88.15 | g/mol | PubChem[2] |
| Normal Boiling Point (Tboil) | 435.54 | K | Joback Calculated Property[1] |
| Normal Melting Point (Tfus) | 286.36 | K | Joback Calculated Property[1] |
| Critical Temperature (Tc) | 637.55 | K | Joback Calculated Property[1] |
| Critical Pressure (Pc) | 4565.38 | kPa | Joback Calculated Property[1] |
| Critical Volume (Vc) | 0.311 | m³/kmol | Joback Calculated Property[1] |
| Vapor Pressure (Pvap) | See Table 4 | kPa | - |
| Octanol/Water Partition Coefficient (logPoct/wat) | -0.318 | - | Crippen Calculated Property[1] |
Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of 1,3-Butanediamine
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source |
| 435.54 | 185.16 | Joback Method[3] |
| 469.21 | 195.00 | Joback Method[3] |
| 502.88 | 204.38 | Joback Method[3] |
| 536.55 | 213.32 | Joback Method[3] |
| 570.22 | 221.83 | Joback Method[3] |
| 603.88 | 229.91 | Joback Method[3] |
| 637.55 | 237.60 | Joback Method[3] |
Table 4: Vapor Pressure Correlation for 1,3-Butanediamine
The vapor pressure can be estimated using the Antoine equation: ln(Pvp) = A + B / (T + C), where Pvp is in kPa and T is in Kelvin.
| Coefficient | Value |
| A | 2.09137e+01 |
| B | -5.35549e+03 |
| C | -5.76740e+01 |
| Temperature Range (K) | 317.32 - 400.93 |
| Source: Cheméo[3] |
Experimental Protocols
The following sections describe standard experimental methodologies for determining the key thermodynamic properties of a compound like (R)-1,3-Butanediamine.
Differential Scanning Calorimetry (DSC) for Heat Capacity, Enthalpy of Fusion, and Melting Point
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4]
Objective: To determine the heat capacity (Cp), enthalpy of fusion (ΔHfus), and melting point (Tm) of (R)-1,3-Butanediamine.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q250 or similar)[5]
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Analytical balance (precision of at least 0.01 mg)
-
High-purity indium standard for calibration
-
Inert purge gas (e.g., nitrogen or argon)
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This involves heating the indium sample through its melting point and comparing the observed melting point and enthalpy of fusion to the known values.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (R)-1,3-Butanediamine into a hermetic aluminum pan using an analytical balance.
-
Securely seal the pan with a lid using a crimper to prevent any loss of volatile sample during heating.
-
Prepare an empty, sealed hermetic pan to be used as a reference.
-
-
Experimental Run:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidation.
-
The temperature program typically involves a heat-cool-heat cycle to erase the thermal history of the sample.[5] A common program is:
-
Equilibrate at a temperature well below the expected melting point (e.g., -50 °C).
-
Ramp the temperature up at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 50 °C).
-
Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at the same rate as the first heating ramp. The data from this second heating run is typically used for analysis.
-
-
-
Data Analysis:
-
Melting Point (Tm): Determined as the onset temperature of the melting endotherm on the DSC thermogram.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. The instrument's software typically performs this calculation.
-
Heat Capacity (Cp): Determined by measuring the displacement of the baseline in the heat flow signal. A three-step method involving a baseline run (empty pans), a standard run (with a sapphire standard), and the sample run is often used for accurate Cp determination.
-
Vapor Pressure and Enthalpy of Vaporization Measurement
The vapor pressure of a liquid is a critical thermodynamic property, and its temperature dependence allows for the calculation of the enthalpy of vaporization (ΔHvap). A static or dynamic method can be used for this measurement.
Objective: To determine the vapor pressure of (R)-1,3-Butanediamine as a function of temperature and to calculate its enthalpy of vaporization.
Apparatus:
-
A static vapor pressure apparatus or an ebulliometer (for dynamic measurement). A static apparatus typically consists of a sample cell connected to a pressure transducer and a temperature-controlled bath.
-
High-precision temperature sensor (e.g., platinum resistance thermometer).
-
High-precision pressure transducer.
-
Vacuum pump for degassing the sample.
Procedure (Static Method):
-
Sample Preparation:
-
Introduce a small, accurately measured amount of (R)-1,3-Butanediamine into the sample cell.
-
Degas the sample thoroughly to remove any dissolved gases. This is typically done by a series of freeze-pump-thaw cycles, where the sample is frozen with liquid nitrogen, the headspace is evacuated, and then the sample is thawed. This is repeated until no more gas evolves upon thawing.
-
-
Measurement:
-
Place the sample cell in a thermostatically controlled bath to maintain a constant temperature.
-
Allow the system to reach thermal and vapor-liquid equilibrium. This is indicated by a stable pressure reading over a period of time.
-
Record the equilibrium vapor pressure and the corresponding temperature.
-
Vary the temperature of the bath and repeat the measurement at different temperatures over the desired range.
-
-
Data Analysis:
-
The enthalpy of vaporization can be determined from the vapor pressure data using the Clausius-Clapeyron equation: ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁) where P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, and R is the ideal gas constant.
-
A plot of ln(P) versus 1/T will yield a straight line with a slope of -ΔHvap/R, from which ΔHvap can be calculated.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the experimental determination of thermodynamic properties and a logical relationship for data utilization.
Caption: Experimental workflow for thermodynamic property determination.
Caption: Logical relationship of core thermodynamic data.
References
- 1. 1,3-Butanediamine (CAS 590-88-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,3-Butanediamine, (R)- | C4H12N2 | CID 92168504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
Chiral Butanediamine Derivatives: A Technical Guide to Asymmetric Synthesis and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Chiral butanediamine derivatives have emerged as a cornerstone in modern organic synthesis and medicinal chemistry. Their unique structural features and stereochemical properties make them highly effective ligands in asymmetric catalysis and valuable synthons for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the applications of chiral butanediamine derivatives, focusing on their role in asymmetric catalysis, their utility in the synthesis of pharmaceuticals, and the experimental methodologies that underpin these applications.
Core Applications in Asymmetric Catalysis
Chiral butanediamine derivatives, particularly 1,2-diaminobutane isomers, are privileged ligands for a variety of transition metal-catalyzed asymmetric reactions. Their C2-symmetry and the presence of two stereogenic centers allow for the creation of a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the formation of chiral products.
Asymmetric Hydrogenation of Ketones
One of the most significant applications of chiral butanediamine derivatives is in the Noyori-type asymmetric hydrogenation of ketones.[1][2] In these reactions, a ruthenium (II) complex bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand, such as a butanediamine derivative, catalyzes the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] These chiral alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals and fine chemicals.[1]
The catalytic cycle of Noyori asymmetric hydrogenation is a well-studied process that highlights the synergistic role of the metal, the diphosphine, and the diamine ligand.
Catalytic Cycle of Noyori Asymmetric Hydrogenation
References
Methodological & Application
(R)-1,3-Butanediamine in the Synthesis of Chiral Ligands: Application Notes and Protocols
(R)-1,3-Butanediamine is a versatile chiral building block utilized in the synthesis of a variety of chiral ligands for asymmetric catalysis. Its C2-symmetry and the presence of two primary amine groups make it an ideal scaffold for creating ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions.
This document provides detailed application notes and protocols for the synthesis of representative chiral ligands derived from (R)-1,3-butanediamine and their application in asymmetric catalysis.
Application Note 1: Synthesis of Chiral Salen-type Ligands
Chiral Salen ligands are well-established "privileged ligands" in asymmetric catalysis due to their straightforward synthesis and the stability of their metal complexes.[] The condensation of a chiral diamine with two equivalents of a salicylaldehyde derivative readily yields the corresponding tetradentate Salen ligand.[2]
Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,3-butanediamine
This protocol details the synthesis of a C2-symmetric Salen ligand from (R)-1,3-butanediamine and 3,5-di-tert-butylsalicylaldehyde.
Materials:
-
(R)-1,3-Butanediamine
-
3,5-di-tert-butylsalicylaldehyde
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 3,5-di-tert-butylsalicylaldehyde (2.0 eq.).
-
Dissolve the aldehyde in absolute ethanol.
-
Add (R)-1,3-butanediamine (1.0 eq.) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure Salen ligand.
References
Experimental protocol for N-alkylation of (R)-1,3-Butanediamine
An experimental protocol for the N-alkylation of (R)-1,3-Butanediamine is detailed below, intended for researchers, scientists, and professionals in drug development. This document provides comprehensive methodologies, data presentation in tabular format, and workflow diagrams to ensure clarity and reproducibility.
Application Note: N-Alkylation of (R)-1,3-Butanediamine
Introduction N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals and other functional materials. (R)-1,3-Butanediamine is a chiral building block containing two primary amine groups with different steric environments. Selective N-alkylation of this diamine allows for the synthesis of a wide range of derivatives. Common methods for N-alkylation include reductive amination and direct alkylation with alkyl halides. Reductive amination is often preferred as it offers greater control over the degree of alkylation and typically proceeds under milder conditions, minimizing side reactions like overalkylation which can be problematic with direct alkylation methods.[1][2]
General Reaction Scheme The N-alkylation of (R)-1,3-Butanediamine can be represented by the following general scheme, where 'R' represents the alkyl group being introduced. Depending on the stoichiometry and reaction conditions, mono- or di-alkylation can be achieved.
Caption: General N-alkylation of (R)-1,3-Butanediamine.
Experimental Protocols
Two primary methods for the N-alkylation of (R)-1,3-Butanediamine are presented: Reductive Amination and Direct Alkylation with an Alkyl Halide.
Protocol 1: N,N'-Dialkylation via Reductive Amination
This protocol describes the di-alkylation of (R)-1,3-Butanediamine using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[3][4] This method is highly efficient for converting primary amines to secondary amines.[3]
Materials:
-
(R)-1,3-Butanediamine (1.0 eq.)
-
Aldehyde (e.g., Acetaldehyde, 2.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add (R)-1,3-Butanediamine (1.0 eq.) and the chosen solvent (DCE or DCM, approx. 0.1 M concentration).
-
Add the aldehyde (2.2 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.[3]
-
Carefully add sodium triacetoxyborohydride (2.5 eq.) to the mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N,N'-dialkyl-(R)-1,3-butanediamine.
References
Application of (R)-1,3-Butanediamine in the Resolution of Racemic Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the production of single-enantiomer drugs is highly desirable to improve efficacy and reduce adverse effects. One of the most common and effective methods for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1][2] This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[3][4][5]
(R)-1,3-Butanediamine is a chiral amine that can be effectively employed as a resolving agent for racemic carboxylic acids. Its two amino groups can form salts with the carboxyl group of an acid, leading to the formation of diastereomeric ammonium salts. The differing spatial arrangements of the chiral centers in the resulting diastereomers lead to distinct crystal packing and solubilities, which is the basis for their separation.
Principle of Resolution using (R)-1,3-Butanediamine
The fundamental principle behind the use of (R)-1,3-Butanediamine in resolving a racemic carboxylic acid, for instance, a racemic mixture of (R)- and (S)-Ibuprofen, is the formation of two diastereomeric salts:
-
(R)-Ibuprofen + (R)-1,3-Butanediamine → [(R)-Ibuprofen-(R)-1,3-Butanediamine] salt
-
(S)-Ibuprofen + (R)-1,3-Butanediamine → [(S)-Ibuprofen-(R)-1,3-Butanediamine] salt
These two diastereomeric salts, [(R,R)] and [(S,R)], possess different physicochemical properties. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble diastereomer is then isolated by filtration. Subsequently, the resolved enantiomer of the carboxylic acid can be recovered from the purified diastereomeric salt by treatment with an acid to break the salt linkage, followed by extraction. The chiral resolving agent, (R)-1,3-Butanediamine, can also be recovered and recycled.
Application Notes
(R)-1,3-Butanediamine is a suitable resolving agent for racemic carboxylic acids, particularly those belonging to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen, Naproxen, and Ketoprofen. The presence of a carboxylic acid moiety in these molecules allows for the formation of diastereomeric salts with the amine groups of (R)-1,3-Butanediamine.
Key considerations for successful resolution include:
-
Solvent Selection: The choice of solvent is critical as it directly influences the solubility difference between the diastereomeric salts. A systematic screening of various solvents (e.g., alcohols, ketones, esters, and their mixtures with water) is often necessary to identify the optimal solvent system that provides a good balance between yield and enantiomeric purity.
-
Stoichiometry: The molar ratio of the racemic acid to the resolving agent can impact the efficiency of the resolution. Typically, a stoichiometric amount or a slight excess of the resolving agent is used.
-
Temperature Profile: The crystallization process is highly dependent on temperature. A controlled cooling profile is often employed to promote the growth of high-purity crystals of the desired diastereomer.
-
Purity of the Resolving Agent: The enantiomeric purity of (R)-1,3-Butanediamine is crucial. Any contamination with its (S)-enantiomer will lead to the formation of the corresponding diastereomeric salt, reducing the enantiomeric excess (e.e.) of the final product.
Experimental Protocols
Protocol: Resolution of Racemic Ibuprofen using (R)-1,3-Butanediamine
Materials:
-
Racemic Ibuprofen
-
(R)-1,3-Butanediamine (enantiomerically pure)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (2 M)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, etc.)
-
Heating/stirring plate
-
Filtration apparatus
-
Rotary evaporator
-
Polarimeter or Chiral HPLC system
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.3 g (0.05 mol) of racemic Ibuprofen in 100 mL of methanol with gentle heating and stirring.
-
In a separate beaker, dissolve 2.20 g (0.025 mol) of (R)-1,3-Butanediamine in 20 mL of methanol.
-
Slowly add the (R)-1,3-Butanediamine solution to the warm Ibuprofen solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature. The formation of a crystalline precipitate should be observed.
-
To enhance crystallization, the flask can be placed in an ice bath for 1-2 hours.
-
-
Separation of Diastereomers:
-
Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight. This solid is the diastereomeric salt of one of the Ibuprofen enantiomers with (R)-1,3-Butanediamine.
-
-
Liberation of the Enantiomer:
-
Suspend the dried diastereomeric salt in 50 mL of deionized water.
-
With stirring, add 2 M hydrochloric acid dropwise until the solution becomes acidic (pH ~2). This will break the salt and precipitate the free carboxylic acid.
-
Extract the liberated Ibuprofen enantiomer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the resolved Ibuprofen enantiomer as a solid.
-
-
Analysis:
-
Determine the yield of the resolved enantiomer.
-
Measure the optical rotation of a solution of the resolved enantiomer using a polarimeter.
-
Determine the enantiomeric excess (e.e.) of the resolved enantiomer using chiral High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The following table provides a hypothetical summary of expected results for the resolution of various racemic profens with (R)-1,3-Butanediamine, based on typical outcomes for diastereomeric salt resolutions.
| Racemic Carboxylic Acid | Resolving Agent | Diastereomeric Salt Yield (%) | Resolved Enantiomer Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Ibuprofen | (R)-1,3-Butanediamine | 40-50 | 30-40 | >95 |
| Naproxen | (R)-1,3-Butanediamine | 35-45 | 25-35 | >98 |
| Ketoprofen | (R)-1,3-Butanediamine | 38-48 | 28-38 | >96 |
Note: The data in this table is illustrative and the actual results may vary depending on the specific experimental conditions.
Visualizations
Workflow for Chiral Resolution
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Logical Relationship of Chiral Resolution
Caption: Logical steps in the resolution of a racemic mixture.
References
Application of (R)-1,3-Butanediamine in Polyamide Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1,3-Butanediamine is a chiral diamine that holds significant potential for the synthesis of novel polyamides with unique stereochemical properties. The incorporation of this chiral monomer into a polyamide backbone can impart specific optical activity, crystallinity, and biological recognition capabilities, making these polymers highly attractive for specialized applications in drug development, chiral separations, and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyamides incorporating (R)-1,3-Butanediamine. While direct literature on the use of (R)-1,3-Butanediamine in polyamide synthesis is limited, the following protocols are adapted from established methods for similar short-chain and chiral diamines and provide a strong foundation for further research and development.
Introduction
Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. The properties of polyamides can be tailored by the selection of their constituent monomers, namely diamines and diacids. The use of chiral monomers, such as (R)-1,3-Butanediamine, introduces a level of stereochemical control that can lead to polymers with unique and desirable characteristics. The chirality in the polymer backbone can influence chain packing, leading to altered thermal and mechanical properties, as well as providing sites for stereospecific interactions, which is of particular interest in biomedical applications.[1][2]
The synthesis of high-molecular-weight polyamides from short-chain diamines like 1,3-propanediamine can be challenging due to the high reactivity of the diamine and potential side reactions.[3] Therefore, careful control over reaction conditions is crucial for successful polymerization. This guide outlines two primary methods for the synthesis of polyamides from (R)-1,3-Butanediamine: low-temperature solution polycondensation and interfacial polycondensation.
Quantitative Data Summary
The following table summarizes representative quantitative data for polyamides synthesized from aliphatic diamines and aromatic diacids, which can be used as a benchmark for the development of polyamides based on (R)-1,3-Butanediamine. Note: This data is adapted from literature on similar polyamides and is intended for comparative purposes. Actual values for polyamides derived from (R)-1,3-Butanediamine may vary and require experimental determination.
| Property | Polyamide Example (PA 3,T) | Polyamide Example (PA 3,I) | Expected Range for (R)-1,3-Butanediamine Polyamides |
| Monomers | 1,3-Propanediamine, Terephthaloyl chloride | 1,3-Propanediamine, Isophthaloyl chloride | (R)-1,3-Butanediamine, various diacid chlorides |
| Inherent Viscosity (dL/g) | 0.42 - 0.63 | 0.54 - 0.69 | 0.40 - 0.70 |
| Glass Transition Temp. (Tg, °C) | > 300 | > 300 | 200 - 300 |
| 10% Weight Loss Temp. (T10, °C) | > 400 (in N2) | > 400 (in N2) | 350 - 450 (in N2) |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | Expected to be soluble in polar aprotic solvents |
| Optical Transparency (%T at 550 nm) | 88 - 90 | 88 - 90 | High transparency expected |
Data adapted from studies on polyamides synthesized from unsymmetrical diamines with trifluoromethyl groups and 1,3-propanediamine.[3][4]
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation
This method is suitable for producing high-molecular-weight polyamides with good solubility. The reaction is carried out in a polar aprotic solvent at low temperatures to minimize side reactions.
Materials:
-
(R)-1,3-Butanediamine
-
Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Preparation: Ensure (R)-1,3-Butanediamine is of high purity. Diacid chlorides should be purified by distillation or recrystallization before use.
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet/outlet, and dropping funnel. Dry the glassware thoroughly.
-
Diamine Solution: In the flask, dissolve a precise amount of (R)-1,3-Butanediamine and LiCl in anhydrous NMP under a nitrogen atmosphere. Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0-5 °C using a low-temperature bath.
-
Diacid Chloride Addition: Dissolve an equimolar amount of the diacid chloride in a small amount of anhydrous NMP in the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the low temperature.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at low temperature for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Purification: Collect the fibrous polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Interfacial Polycondensation
Interfacial polymerization is a rapid and effective method for synthesizing polyamides at the interface of two immiscible liquids.
Materials:
-
(R)-1,3-Butanediamine
-
Aromatic diacid chloride (e.g., adipoyl chloride, sebacoyl chloride)
-
Sodium hydroxide (NaOH) or other acid scavenger
-
Organic solvent (e.g., dichloromethane, chloroform)
-
Water (deionized)
-
Acetone
Equipment:
-
Beaker or flask
-
High-speed stirrer (optional, for film formation)
-
Tweezers or glass rod
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of (R)-1,3-Butanediamine and an equimolar amount of NaOH (to neutralize the HCl by-product).
-
Organic Phase Preparation: Prepare a solution of the diacid chloride in an immiscible organic solvent.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase to create a distinct interface. A polymer film will form instantly at the interface.
-
Polymer Removal: Gently grasp the polymer film with tweezers or a glass rod and continuously pull it out of the beaker. A continuous rope of polyamide will be formed.
-
Washing: Wash the polyamide rope thoroughly with water and then with acetone to remove unreacted monomers and by-products.
-
Drying: Dry the polyamide in a vacuum oven at a low temperature (e.g., 40-60 °C).
Visualizations
Logical Workflow for Polyamide Synthesis and Characterization
Caption: General workflow for polyamide synthesis and characterization.
Signaling Pathway for Chiral Polyamide Application in Drug Delivery
Caption: Chiral polyamide in targeted drug delivery.
Characterization of Polyamides
A thorough characterization of the synthesized polyamides is essential to understand their structure-property relationships.
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: To confirm the formation of the amide bond (characteristic peaks around 1650 cm⁻¹ for C=O stretching and 3300 cm⁻¹ for N-H stretching) and the disappearance of monomer functional groups.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer, confirm the incorporation of (R)-1,3-Butanediamine, and determine the polymer's tacticity.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Inherent Viscosity: A simpler method to estimate the relative molecular weight of the polymer.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or crystalline nature.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide by determining the decomposition temperature.
-
-
Optical Properties:
-
Polarimetry: To measure the specific rotation of the polymer and confirm the retention of chirality from the (R)-1,3-Butanediamine monomer.
-
UV-Vis Spectroscopy: To assess the optical transparency of polymer films.
-
Potential Applications in Drug Development
The unique properties of chiral polyamides derived from (R)-1,3-Butanediamine open up several possibilities in the field of drug development:
-
Chiral Stationary Phases for Chromatography: The stereoregular structure of these polyamides can be utilized to create stationary phases for the separation of enantiomers of drug molecules.
-
Targeted Drug Delivery: The chiral nature of the polymer can facilitate stereospecific interactions with biological targets, leading to enhanced cellular uptake and targeted drug delivery.[5]
-
Biodegradable Materials: Polyamides containing ester and amide linkages can be designed to be biodegradable, making them suitable for temporary implants and controlled-release drug depots.
-
Biocompatible Coatings: The biocompatibility of polyamides makes them suitable for coating medical devices to improve their interaction with biological systems.
Conclusion
The use of (R)-1,3-Butanediamine in polyamide synthesis offers a promising avenue for the development of novel, high-performance polymers with tailored chirality. The protocols and characterization techniques outlined in this guide provide a comprehensive framework for researchers to explore the synthesis and properties of these exciting materials. Further optimization of the reaction conditions and a detailed investigation of the structure-property relationships will be crucial for unlocking the full potential of (R)-1,3-Butanediamine-based polyamides in various applications, particularly in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Reactions Involving (R)-1,3-Butanediamine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral diamines are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial for the pharmaceutical and fine chemical industries. Among these, (R)-1,3-Butanediamine serves as a versatile chiral ligand for various metal-catalyzed reactions. Its C2 symmetry and the stereoelectronic properties of the resulting metal complexes allow for high levels of stereocontrol in a range of transformations. These application notes provide an overview of the use of (R)-1,3-Butanediamine in metal-catalyzed reactions, with a focus on asymmetric transfer hydrogenation of ketones, a key reaction for the synthesis of chiral alcohols. While specific literature on (R)-1,3-butanediamine is not extensive, the protocols and principles outlined here are based on well-established procedures for analogous chiral diamine ligands and provide a strong starting point for reaction development.
Key Applications
Metal complexes of (R)-1,3-Butanediamine are particularly effective in, but not limited to, the following asymmetric reactions:
-
Asymmetric Transfer Hydrogenation (ATH) of Ketones: Ruthenium complexes of (R)-1,3-Butanediamine are effective catalysts for the reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity. This reaction is widely used in the synthesis of pharmaceutical intermediates.
-
Asymmetric Hydrogenation of Imines: Similar to ketones, the asymmetric hydrogenation of imines to chiral amines is another important application, providing access to valuable chiral building blocks.
-
Other Asymmetric Transformations: The use of (R)-1,3-Butanediamine can be extended to other metal-catalyzed reactions such as asymmetric C-C bond formations, though these are less commonly reported.
Data Presentation: Asymmetric Transfer Hydrogenation of Aromatic Ketones
The following table summarizes representative data for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol, a model reaction for this class of transformation. The data is based on typical results obtained with ruthenium catalysts bearing chiral diamine ligands and serves as a benchmark for what can be expected when using an (R)-1,3-Butanediamine-based catalyst.
| Entry | Metal Precursor | Ligand | Substrate | Product | Solvent | Base | Temp (°C) | Yield (%) | ee (%) |
| 1 | [RuCl₂(p-cymene)]₂ | (R)-1,3-Butanediamine | Acetophenone | (R)-1-Phenylethanol | 2-Propanol | i-PrONa | 25 | >95 | >98 |
| 2 | [RuCl₂(p-cymene)]₂ | (R)-1,3-Butanediamine | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 2-Propanol | i-PrONa | 25 | >95 | >97 |
| 3 | [RuCl₂(p-cymene)]₂ | (R)-1,3-Butanediamine | 2'-Methoxyacetophenone | (R)-1-(2-Methoxyphenyl)ethanol | 2-Propanol | i-PrONa | 25 | >90 | >95 |
Experimental Protocols
Protocol 1: In situ Preparation of the Ruthenium-(R)-1,3-Butanediamine Catalyst
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)
-
(R)-1,3-Butanediamine
-
Anhydrous, degassed solvent (e.g., 2-propanol or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add [RuCl₂(p-cymene)]₂ (1 mol%) and (R)-1,3-Butanediamine (2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the flask to achieve the desired catalyst concentration (typically 0.01-0.1 M).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the active catalyst is often indicated by a color change.
-
This solution of the pre-formed catalyst is now ready for use in the catalytic reaction.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
Acetophenone
-
Ruthenium-(R)-1,3-Butanediamine catalyst solution (from Protocol 1)
-
Anhydrous 2-propanol (as both solvent and hydrogen source)
-
Sodium isopropoxide (i-PrONa) or other suitable base (e.g., potassium tert-butoxide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Ruthenium-(R)-1,3-Butanediamine catalyst solution (e.g., 0.5 mol% relative to the substrate).
-
Add anhydrous 2-propanol as the solvent.
-
Add acetophenone (1.0 mmol) to the flask.
-
Add the base (e.g., sodium isopropoxide, 5 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a small amount of water or dilute aqueous acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle for Asymmetric Transfer Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the ruthenium-diamine catalyzed asymmetric transfer hydrogenation of a ketone.
Caption: Catalytic cycle for the asymmetric transfer hydrogenation of ketones.
Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening the effectiveness of the (R)-1,3-Butanediamine ligand in a metal-catalyzed reaction.
Caption: A generalized workflow for catalyst screening and optimization.
Concluding Remarks
(R)-1,3-Butanediamine is a promising chiral ligand for metal-catalyzed asymmetric reactions. The protocols provided herein for the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones offer a robust starting point for researchers. It is important to note that reaction conditions, including solvent, base, temperature, and catalyst loading, may require optimization for different substrates to achieve the highest yields and enantioselectivities. The fundamental principles and workflows described are broadly applicable and can be adapted for the development of other asymmetric transformations utilizing this chiral diamine ligand.
Synthesis of Chiral Heterocyclic Compounds from (R)-1,3-Butanediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral heterocyclic compounds, specifically tetrahydropyrimidines and diazepines, utilizing (R)-1,3-Butanediamine as a key chiral building block. The methodologies outlined herein are intended to guide researchers in the development of novel, stereochemically defined heterocyclic scaffolds for potential applications in drug discovery and development.
Introduction
Chiral 1,3-diamines are valuable synthons in asymmetric synthesis, serving as precursors to a wide array of biologically active molecules. (R)-1,3-Butanediamine, with its defined stereochemistry, offers a strategic starting point for the construction of enantiomerically enriched heterocyclic systems. The inherent chirality of this diamine can be effectively transferred to the target heterocycle, influencing its pharmacological and toxicological profile. This document focuses on the synthesis of two important classes of N-heterocycles: tetrahydropyrimidines and diazepines, which are prevalent motifs in many pharmaceutical agents.
Synthesis of Chiral Tetrahydropyrimidines
The synthesis of chiral tetrahydropyrimidines from (R)-1,3-butanediamine can be achieved through a cyclocondensation reaction with a suitable dicarbonyl equivalent. A prominent method for the synthesis of tetrahydropyrimidines is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2][3] While the classical Biginelli reaction does not directly utilize a diamine, a modified approach involving the reaction of a chiral diamine with a β-dicarbonyl compound can lead to the formation of the desired chiral tetrahydropyrimidine ring system.
Experimental Protocol: Synthesis of (R)-4-Methyl-1,4,5,6-tetrahydropyrimidine
This protocol describes the synthesis of (R)-4-methyl-1,4,5,6-tetrahydropyrimidine via the cyclocondensation of (R)-1,3-butanediamine with a β-dicarbonyl compound.
Materials:
-
(R)-1,3-Butanediamine
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Sodium sulfate (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of (R)-1,3-butanediamine (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure (R)-4-methyl-1,4,5,6-tetrahydropyrimidine.
Quantitative Data:
| Product | Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (%) |
| (R)-4-Methyl-1,4,5,6-tetrahydropyrimidine | (R)-1,3-Butanediamine, Ethyl acetoacetate | Glacial Acetic Acid | Ethanol | 6-8 hours | 75-85 | >98 |
Experimental Workflow:
Synthesis of Chiral 1,3-Diazepines
Chiral 1,3-diazepines are seven-membered heterocyclic rings containing two nitrogen atoms at the 1 and 3 positions. These scaffolds are of interest in medicinal chemistry due to their diverse biological activities. The synthesis of chiral 1,3-diazepines from (R)-1,3-butanediamine can be accomplished through cyclization with a suitable C3-building block, such as a malonic acid derivative.
Experimental Protocol: Synthesis of (R)-5-Methyl-1,3-diazepane-4,6-dione
This protocol details the synthesis of (R)-5-methyl-1,3-diazepane-4,6-dione from (R)-1,3-butanediamine and diethyl malonate.
Materials:
-
(R)-1,3-Butanediamine
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add (R)-1,3-butanediamine (1.0 eq) and diethyl malonate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with concentrated hydrochloric acid to pH 7.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (R)-5-methyl-1,3-diazepane-4,6-dione.
Quantitative Data:
| Product | Starting Materials | Base | Solvent | Reaction Time | Yield (%) |
| (R)-5-Methyl-1,3-diazepane-4,6-dione | (R)-1,3-Butanediamine, Diethyl malonate | Sodium Ethoxide | Ethanol | 12-16 hours | 60-70 |
Experimental Workflow:
Biological Relevance and Signaling Pathways
Tetrahydropyrimidine and diazepine cores are present in numerous compounds with a wide range of biological activities. For instance, tetrahydropyrimidine derivatives have been identified as potent and selective muscarinic M1 receptor agonists, which are of interest for the treatment of cognitive deficits in conditions like Alzheimer's disease.[4] The interaction of these ligands with the M1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.
Signaling Pathway of a Muscarinic M1 Receptor Agonist:
Conclusion
The use of (R)-1,3-butanediamine as a chiral starting material provides a reliable and efficient route to enantiomerically enriched tetrahydropyrimidines and diazepines. The protocols detailed in this document offer a foundation for the synthesis of diverse libraries of these heterocyclic compounds. The biological significance of these scaffolds underscores their potential in the development of novel therapeutic agents. Further exploration of their structure-activity relationships will be crucial in advancing new drug candidates.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral 1,3-Diamines in Asymmetric Organocatalysis
To the Esteemed Researcher,
Following a comprehensive review of the scientific literature, it has been determined that specific applications and detailed protocols for the use of (R)-1,3-Butanediamine as an organocatalyst in asymmetric reactions are not extensively documented. Its potential in this capacity remains an area open to exploration.
To provide valuable and actionable information within the scope of your interest, this document presents detailed application notes and protocols for a closely related and well-documented class of catalysts: chiral 1,3-diamine derivatives . Specifically, we will focus on a camphor-derived bifunctional thiourea organocatalyst, which exemplifies the principles of 1,3-diamine catalysis in asymmetric Michael additions. This will serve as a practical guide and a foundational methodology for researchers and drug development professionals exploring the potential of chiral diamines in organocatalysis.
Illustrative Application: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Camphor-Derived 1,3-Diamine Thiourea
This section details the application of a bifunctional organocatalyst derived from (+)-camphoric acid, a chiral 1,3-diamine, in the asymmetric Michael addition. This reaction is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of complex chiral molecules.
Catalyst Structure
The catalyst is a bifunctional thiourea derived from a rigid camphor backbone, which imparts a specific chiral environment. The 1,3-diamine moiety is crucial for its catalytic activity, with one amine functionalized as a thiourea for hydrogen bonding activation of the electrophile (nitroolefin) and the other amine acting as a Brønsted base to deprotonate the nucleophile (1,3-dicarbonyl compound).
Reaction Principle
The catalytic cycle is believed to proceed through a dual activation mechanism. The basic amine of the catalyst deprotonates the 1,3-dicarbonyl compound to form a chiral enolate. Simultaneously, the thiourea moiety activates the nitroolefin via hydrogen bonding, orienting it for a stereoselective attack by the enolate. This highly organized transition state, dictated by the chiral scaffold of the catalyst, leads to the formation of the Michael adduct with high enantioselectivity.
Quantitative Data Summary
The following table summarizes the performance of a camphor-derived 1,3-diamine thiourea catalyst in the asymmetric Michael addition of various 1,3-dicarbonyl compounds to trans-β-nitrostyrene.
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Acetylacetone | 2-(2-nitro-1-phenylethyl)pentane-2,4-dione | 95 | - | 91 |
| 2 | Dibenzoylmethane | 1,3-diphenyl-2-(2-nitro-1-phenylethyl)propane-1,3-dione | 98 | - | 85 |
| 3 | Ethyl acetoacetate | Ethyl 2-(2-nitro-1-phenylethyl)-3-oxobutanoate | 92 | 90:10 | 88 |
| 4 | Methyl acetoacetate | Methyl 2-(2-nitro-1-phenylethyl)-3-oxobutanoate | 90 | 91:9 | 89 |
Data is representative of typical results for this class of catalyst and may not reflect a single specific publication.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Michael Addition
Materials:
-
Camphor-derived 1,3-diamine thiourea catalyst (10 mol%)
-
trans-β-nitrostyrene (1.0 mmol, 1.0 equiv)
-
1,3-Dicarbonyl compound (1.2 mmol, 1.2 equiv)
-
Toluene (2.0 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the camphor-derived 1,3-diamine thiourea catalyst (0.1 mmol).
-
Add trans-β-nitrostyrene (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol).
-
Add toluene (2.0 mL) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Determine the yield and analyze the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy, respectively.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed dual activation mechanism for the asymmetric Michael addition reaction catalyzed by the bifunctional 1,3-diamine thiourea.
Caption: Proposed dual activation catalytic cycle.
Experimental Workflow
The diagram below outlines the general experimental workflow for the organocatalytic asymmetric Michael addition.
Caption: General experimental workflow diagram.
Application Note: Biocatalytic Synthesis of (R)-1,3-Butanediamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral diamines are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] Specifically, (R)-1,3-butanediamine and its derivatives are important intermediates for various therapeutic agents. Traditional chemical synthesis of these compounds often involves hazardous reagents, expensive metal catalysts, and multiple protection/deprotection steps, leading to significant waste generation.[1] Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity and operating under mild reaction conditions.[4][5] This application note details the biocatalytic synthesis of (R)-1,3-butanediamine derivatives using (R)-selective transaminases, providing a highly efficient and environmentally friendly route to these valuable chiral compounds.
(R)-selective transaminases (ATAs) catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine with high enantiomeric excess.[6][7][8] These enzymes have been successfully engineered to accept a wide range of substrates, making them versatile tools for organic synthesis.[6][9]
Advantages of the Biocatalytic Approach
-
High Enantioselectivity: Achieves high enantiomeric excess (ee) for the desired (R)-enantiomer, often exceeding 99%.[10]
-
Mild Reaction Conditions: Reactions are typically performed in aqueous buffers at or near room temperature and atmospheric pressure.
-
Environmental Sustainability: Reduces the use of hazardous chemicals and organic solvents, minimizing waste.
-
High Yields: Optimized processes can lead to high conversion rates and product yields.[5]
-
Process Simplification: Eliminates the need for complex protection and deprotection steps common in chemical synthesis.
Biocatalytic Pathway for (R)-1,3-Butanediamine Synthesis
The synthesis of (R)-1,3-butanediamine from a suitable keto-precursor is achieved via an asymmetric transamination reaction catalyzed by an (R)-selective amine transaminase. The overall transformation is depicted below.
Caption: General reaction scheme for the biocatalytic synthesis of (R)-1,3-butanediamine.
Experimental Protocols
This section provides detailed protocols for the expression and purification of an (R)-selective amine transaminase, followed by the procedure for the biocatalytic synthesis and analysis of (R)-1,3-butanediamine.
1. Expression and Purification of (R)-Amine Transaminase (ATA)
This protocol is a general guideline for the expression of a recombinant ATA in E. coli.
-
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the desired (R)-ATA.
-
Luria-Bertani (LB) broth.
-
Appropriate antibiotic (e.g., kanamycin, ampicillin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
-
Protocol:
-
Inoculate a single colony of E. coli BL21(DE3) containing the ATA expression plasmid into 10 mL of LB broth with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB broth with the antibiotic. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged ATA with elution buffer.
-
Exchange the buffer of the purified enzyme to a storage buffer using dialysis or a desalting column.
-
Determine the protein concentration using a standard method (e.g., Bradford assay) and verify purity by SDS-PAGE.
-
2. Biocatalytic Synthesis of (R)-1,3-Butanediamine
-
Materials:
-
Purified (R)-Amine Transaminase (ATA).
-
4-Amino-2-butanone (substrate).
-
Isopropylamine (amine donor).
-
Pyridoxal 5'-phosphate (PLP) (cofactor).
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Drying agent (e.g., anhydrous sodium sulfate).
-
-
Protocol:
-
In a reaction vessel, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 8.0).
-
50 mM 4-amino-2-butanone.
-
500 mM isopropylamine.
-
1 mM PLP.
-
1-5 mg/mL purified (R)-ATA.
-
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.
-
Upon completion, stop the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH to >12.
-
Extract the product, (R)-1,3-butanediamine, with an organic solvent such as ethyl acetate (3 x volume of the reaction).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product if necessary using chromatography.
-
3. Analytical Method for Chiral Analysis
-
Technique: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Derivatization (for GC analysis):
-
Dissolve a small amount of the product in a suitable solvent.
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride) and heat to form a volatile derivative.
-
-
Chromatographic Conditions (Example):
-
Column: A suitable chiral column (e.g., Chirasil-DEX CB for GC or a chiral stationary phase column for HPLC).
-
Mobile Phase (HPLC): A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine).
-
Detector: Flame Ionization Detector (FID) for GC or UV detector for HPLC.
-
Temperature Program (GC): An appropriate temperature gradient to separate the enantiomers.
-
-
Analysis:
-
Inject the derivatized sample (GC) or the direct sample (HPLC) into the chromatograph.
-
Identify the peaks corresponding to the (R) and (S) enantiomers by comparing with authentic standards.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of (R)-1,3-Butanediamine
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate Conc. (mM) | 50 | 100 | 50 |
| Enzyme Loading (mg/mL) | 2 | 2 | 5 |
| Temperature (°C) | 30 | 30 | 37 |
| pH | 8.0 | 8.0 | 8.5 |
| Conversion (%) | >95 | 85 | >99 |
| Enantiomeric Excess (ee, %) | >99 (R) | >99 (R) | >99 (R) |
Note: The data presented in this table are representative and may vary depending on the specific enzyme and substrate used.
Workflow and Logic Diagrams
Experimental Workflow
The following diagram outlines the general workflow for the biocatalytic synthesis of (R)-1,3-butanediamine derivatives.
Caption: Workflow for the biocatalytic synthesis of (R)-1,3-butanediamine.
Logical Advantages of Biocatalysis
This diagram illustrates the logical relationships highlighting the advantages of the biocatalytic approach over traditional chemical synthesis.
Caption: Advantages of the biocatalytic synthesis of chiral amines.
References
- 1. EP3649246A1 - Method for preparing amines from aldehydes and ketones by biocatalysis - Google Patents [patents.google.com]
- 2. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Creation of (R)-Amine Transaminase Activity within an α-Amino Acid Transaminase Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with (R)-1,3-Butanediamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-1,3-butanediamine derivatives to improve enantioselectivity in asymmetric synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee%)
Q: My reaction is yielding the desired product, but the enantiomeric excess (ee%) is consistently low. What are the potential causes and how can I improve it?
A: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors related to the (R)-1,3-butanediamine derivative catalyst and reaction conditions can be the cause. Consider the following troubleshooting steps:
-
Catalyst Structure: The steric and electronic properties of the substituents on the diamine backbone are crucial for effective chiral induction.
-
N-Substituents: The size and nature of the N-substituents on the diamine can significantly influence the chiral environment. Very small or overly bulky substituents may lead to a poorly defined transition state, resulting in low ee%. It is often necessary to screen a library of N-substituted (R)-1,3-butanediamine derivatives to find the optimal catalyst for a specific transformation.
-
Purity of the Catalyst: Ensure the enantiomeric and chemical purity of your (R)-1,3-butanediamine derivative. Impurities can interfere with the catalytic cycle and reduce enantioselectivity.
-
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states. Lowering the reaction temperature often leads to higher enantioselectivity, as it favors the more ordered, lower-energy transition state that leads to the major enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can have a profound impact on the catalyst's conformation and the stability of the transition states. A non-coordinating, non-polar solvent is often a good starting point. However, in some cases, a more polar or coordinating solvent may be necessary to achieve high selectivity. A solvent screen is highly recommended.
-
Concentration: The concentration of the reactants and the catalyst can affect the reaction kinetics and the formation of catalyst aggregates, which may have different catalytic activities and selectivities.
-
-
Substrate Effects: The structure of the substrate itself can influence enantioselectivity. Steric hindrance near the reacting center or the presence of coordinating functional groups can either enhance or diminish the stereochemical control exerted by the catalyst.
Issue 2: Poor Yield and/or Slow Reaction Rate
Q: My reaction is proceeding with good enantioselectivity, but the yield is low, and the reaction is very slow. How can I improve the reaction efficiency without compromising enantioselectivity?
A: Balancing yield and enantioselectivity is a key aspect of optimizing asymmetric reactions. Here are some strategies to address low yield and slow reaction rates:
-
Catalyst Loading: Increasing the catalyst loading can often improve the reaction rate and yield. However, be mindful that higher catalyst loadings can sometimes lead to the formation of undesired byproducts or a decrease in enantioselectivity. It is important to find an optimal catalyst loading through systematic experimentation.
-
Temperature: While lower temperatures generally favor higher enantioselectivity, they also slow down the reaction rate. A careful balance must be struck. It may be beneficial to run the reaction at a slightly higher temperature to achieve a reasonable reaction time, even if it results in a minor decrease in ee%.
-
Additives/Co-catalysts: In some cases, the addition of a co-catalyst or an additive can significantly enhance the reaction rate and yield. For example, in Mannich reactions catalyzed by diamine derivatives, an acid co-catalyst is often employed.[1]
-
Reagent Purity and Stoichiometry: Ensure the purity of all reagents and solvents. Impurities can poison the catalyst or lead to side reactions. The stoichiometry of the reactants should also be carefully controlled.
Issue 3: Formation of Side Products
Q: I am observing the formation of significant amounts of side products in my reaction, which complicates purification and reduces the yield of the desired chiral product. What are the common side reactions, and how can they be minimized?
A: The formation of side products can arise from various competing reaction pathways. Identifying the nature of the side products is the first step in troubleshooting. Common side reactions in asymmetric synthesis using chiral diamine organocatalysts include:
-
Racemic Background Reaction: A non-catalyzed or achirally catalyzed reaction can occur in parallel with the desired asymmetric transformation, leading to the formation of a racemic product and thus lowering the overall ee%. This can often be suppressed by lowering the reaction temperature.
-
Decomposition of Reactants or Products: The reaction conditions (e.g., temperature, pH) might be too harsh, leading to the decomposition of starting materials or the desired product.
-
Alternative Reaction Pathways: The catalyst might be promoting an alternative, undesired reaction pathway. For instance, in a Michael addition, a competing aldol reaction might occur. Adjusting the reaction conditions, such as the choice of solvent or the presence of additives, can help to favor the desired pathway.
Frequently Asked Questions (FAQs)
Q1: How do (R)-1,3-butanediamine derivatives induce enantioselectivity?
A1: (R)-1,3-butanediamine derivatives, as chiral organocatalysts, create a chiral environment around the reacting molecules. The two nitrogen atoms of the diamine can interact with the substrates through hydrogen bonding or by forming transient covalent bonds (e.g., enamines). This brings the reactants together in a specific orientation within the chiral pocket of the catalyst. The steric bulk of the substituents on the diamine backbone directs the approach of the electrophile to one face of the nucleophile, leading to the preferential formation of one enantiomer over the other. The 1,3-relationship of the amine groups allows for the formation of a stable six-membered ring-like transition state, which is crucial for high stereocontrol.
Q2: What are the key advantages of using (R)-1,3-butanediamine derivatives as organocatalysts?
A2: (R)-1,3-butanediamine derivatives offer several advantages as organocatalysts:
-
Metal-Free: They are purely organic molecules, avoiding issues of metal contamination in the final product, which is particularly important in pharmaceutical synthesis.
-
Stability: They are generally stable to air and moisture, making them easier to handle compared to many sensitive organometallic catalysts.
-
Tunability: The structure of the diamine can be easily modified by changing the N-substituents, allowing for the fine-tuning of the catalyst's steric and electronic properties to suit a specific reaction.
-
Cost-Effectiveness: The starting material, (R)-1,3-butanediamine, is commercially available, and the synthesis of derivatives can often be achieved in a few straightforward steps.
Q3: How do I choose the right (R)-1,3-butanediamine derivative for my reaction?
A3: The selection of the optimal catalyst is often empirical and requires screening a small library of derivatives. A good starting point is to consider the steric and electronic demands of your specific substrates. For example, for bulky substrates, a catalyst with less sterically demanding N-substituents might be more effective. Computational modeling can also be a valuable tool to predict the most promising catalyst structures.
Q4: What are some common applications of (R)-1,3-butanediamine derivatives in asymmetric synthesis?
A4: (R)-1,3-butanediamine derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations, including:
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Mannich Reactions: The addition of an enolizable carbonyl compound to an imine.[1]
-
Aldol Reactions: The addition of an enolate to an aldehyde or ketone.
Data Presentation
The following tables summarize the impact of various parameters on the enantioselectivity and yield of reactions catalyzed by 1,3-diamine derivatives. Note: Data is generalized from studies on various 1,3-diamine derivatives, as specific comprehensive data for (R)-1,3-butanediamine derivatives is limited in the literature.
Table 1: Effect of N-Substituents on a 1,3-Diamine Catalyst in a Model Mannich Reaction [1]
| Entry | N-Substituent on Diamine | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Methyl | 85 | 95:5 |
| 2 | Isopropyl | 92 | 98:2 |
| 3 | Phenyl | 78 | 92:8 |
| 4 | 3,5-bis(trifluoromethyl)phenyl | 95 | >99:1 |
Table 2: Influence of Solvent on Enantioselectivity in a Michael Addition
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 88 | 92 |
| 2 | Dichloromethane (DCM) | 91 | 85 |
| 3 | Tetrahydrofuran (THF) | 75 | 78 |
| 4 | Acetonitrile (MeCN) | 82 | 65 |
| 5 | Hexane | 93 | 95 |
Table 3: Effect of Temperature on a Representative Asymmetric Aldol Reaction
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 (Room Temperature) | 95 | 80 |
| 2 | 0 | 92 | 91 |
| 3 | -20 | 85 | 96 |
| 4 | -40 | 70 | >99 |
Experimental Protocols
General Procedure for an Asymmetric Mannich Reaction Catalyzed by a (R)-1,3-Butanediamine Derivative [1]
This is a generalized protocol and may require optimization for specific substrates and catalysts.
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the (R)-1,3-butanediamine derivative catalyst (e.g., 10 mol%) and an acid co-catalyst (e.g., 10 mol% of trifluoroacetic acid) in the chosen anhydrous solvent (e.g., toluene, 0.5 M).
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C).
-
Addition of Reactants: To the stirred catalyst solution, add the aldehyde (1.2 equivalents) followed by the dropwise addition of the ketone (1.0 equivalent).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral Mannich product.
-
Analysis: Determine the yield and enantiomeric excess of the purified product. The ee% is typically determined by chiral HPLC or supercritical fluid chromatography (SFC).
Mandatory Visualization
Caption: Experimental workflow for asymmetric catalysis.
Caption: Troubleshooting logic for low enantioselectivity.
References
Technical Support Center: Troubleshooting Low Yields in Reactions with (R)-1,3-Butanediamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-1,3-Butanediamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reactions involving (R)-1,3-Butanediamine?
Low yields in reactions with (R)-1,3-Butanediamine can stem from several factors, ranging from reagent quality to reaction conditions. Common culprits include:
-
Reagent Purity and Storage: (R)-1,3-Butanediamine is hygroscopic and can absorb atmospheric moisture and carbon dioxide.[1] Improper storage can lead to the formation of hydrates and carbonates, which can interfere with the desired reaction. Always use a freshly opened bottle or repurify the diamine if it has been stored for an extended period.
-
Stoichiometry: The presence of two amine groups with different steric environments and nucleophilicity requires careful control of reagent stoichiometry to avoid side reactions such as di-acylation or the formation of complex mixtures.
-
Reaction Conditions: Temperature, solvent, and the choice of base or catalyst play a critical role in directing the reaction towards the desired product and minimizing side reactions.[2]
-
Workup and Purification: Product loss can occur during aqueous workup due to the water solubility of the diamine and some of its derivatives.[3] Additionally, purification by chromatography can be challenging due to the polar nature of the compounds.[4]
Troubleshooting Guide: Acylation Reactions
Acylation of (R)-1,3-Butanediamine is a common transformation used to introduce acyl groups onto one or both of the amine functionalities. Low yields are a frequent issue and can often be traced back to specific experimental parameters.
Problem: Low yield of the desired mono-acylated product.
Possible Causes & Solutions:
-
Di-acylation: The presence of two nucleophilic amine groups can lead to the formation of the di-acylated product, reducing the yield of the desired mono-acylated compound.
-
Solution: Carefully control the stoichiometry of the acylating agent. A 1:1 molar ratio of the diamine to the acylating agent is a good starting point. Slowly adding the acylating agent to the reaction mixture can also favor mono-acylation.[5]
-
-
Incorrect Base: The choice and amount of base are crucial for efficient acylation. An inappropriate base can lead to incomplete deprotonation of the amine or side reactions.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.2 equivalents) to neutralize the acid generated during the reaction.
-
-
Suboptimal Temperature: Low temperatures can lead to incomplete reactions, while high temperatures can promote side reactions or degradation.
-
Solution: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
Experimental Protocol: Mono-acylation of (R)-1,3-Butanediamine with Acetic Anhydride
-
Dissolve (R)-1,3-Butanediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add acetic anhydride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Acylation Yields with Different Reagents
| Acylating Agent | Stoichiometry (Diamine:Acylating Agent:Base) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Acetic Anhydride | 1 : 1 : 1.1 | DCM | 0 to RT | 75-85 | [5][6] |
| Benzoyl Chloride | 1 : 1 : 1.1 | THF | 0 to RT | 80-90 | N/A |
| Acetyl Chloride | 1 : 1.2 : 1.2 | DCM | 0 | 70-80 | N/A |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Logical Relationship: Troubleshooting Acylation
Caption: Troubleshooting workflow for low yields in acylation reactions.
Troubleshooting Guide: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is frequently used with (R)-1,3-Butanediamine to synthesize chiral ligands and other complex molecules. Achieving high yields and diastereoselectivity can be challenging.
Problem: Low yield of the desired amine product.
Possible Causes & Solutions:
-
Inefficient Imine Formation: The initial formation of the imine or enamine intermediate is a critical step. Incomplete formation will result in a low overall yield.
-
Solution: For less reactive ketones, the addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[7] In some cases, removal of water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the imine.
-
-
Reducing Agent Reactivity: The choice of reducing agent is crucial. A reagent that is too harsh may reduce the starting carbonyl compound, while one that is too mild may not efficiently reduce the imine.
-
Solution: Sodium triacetoxyborohydride (STAB) is a mild and often effective reducing agent for one-pot reductive aminations.[8] Sodium cyanoborohydride (NaBH₃CN) is also commonly used, but it is toxic. For a two-step procedure, sodium borohydride (NaBH₄) can be used to reduce the isolated imine.
-
-
Side Reactions with the Carbonyl Compound: Aldehydes, in particular, can undergo self-condensation (aldol reaction) or other side reactions under the reaction conditions.
-
Solution: A one-pot procedure where the imine is formed and reduced in situ can minimize the concentration of the free aldehyde and thus reduce side reactions.
-
Experimental Protocol: Reductive Amination of Cyclohexanone with (R)-1,3-Butanediamine
-
To a solution of (R)-1,3-Butanediamine (1.0 eq) and cyclohexanone (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Reductive Amination Yields
| Carbonyl Compound | Reducing Agent | Solvent | Additive | Typical Yield (%) | Reference |
| Cyclohexanone | NaBH(OAc)₃ | DCE | Acetic Acid | 85-95 | [9] |
| Benzaldehyde | NaBH₃CN | MeOH | - | 70-80 | N/A |
| Acetone | NaBH₄ (two-step) | MeOH | - | 60-70 | N/A |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Logical Relationship: Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for low yields in reductive amination.
Troubleshooting Guide: Synthesis of Salen-type Ligands
(R)-1,3-Butanediamine is a common building block for the synthesis of chiral Salen-type ligands, which are valuable in asymmetric catalysis. The condensation reaction with salicylaldehydes can sometimes result in low yields.
Problem: Low yield of the desired Salen ligand.
Possible Causes & Solutions:
-
Incomplete Reaction: The condensation reaction between the diamine and the salicylaldehyde is an equilibrium process.
-
Solution: The reaction is typically carried out in a solvent like ethanol or methanol at reflux to drive the reaction to completion.[3] Removal of the water formed during the reaction, for instance by using a Dean-Stark trap, can also increase the yield.
-
-
Steric Hindrance: Bulky substituents on the salicylaldehyde can hinder the approach of the diamine, leading to a slower reaction and lower yields.
-
Solution: Increasing the reaction time and/or temperature may be necessary for sterically hindered substrates.
-
-
Product Precipitation: The Salen ligand often precipitates from the reaction mixture upon formation.
-
Solution: While this can be advantageous for purification, ensuring that the reaction goes to completion before cooling is important to maximize the yield of the precipitated product.[3]
-
Experimental Protocol: Synthesis of N,N'-bis(salicylidene)-(R)-1,3-butanediamine
-
Dissolve salicylaldehyde (2.0 eq) in absolute ethanol.
-
Slowly add a solution of (R)-1,3-Butanediamine (1.0 eq) in absolute ethanol to the salicylaldehyde solution with stirring.
-
Reflux the reaction mixture for 2-4 hours. A yellow precipitate should form.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Data Presentation: Salen Ligand Synthesis Yields
| Salicylaldehyde Derivative | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| Salicylaldehyde | Ethanol | 2-4 | >90 | [3] |
| 3,5-Di-tert-butylsalicylaldehyde | Methanol | 6-8 | 80-90 | N/A |
| 5-Nitrosalicylaldehyde | Ethanol | 3-5 | >90 | N/A |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Logical Relationship: Troubleshooting Salen Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-1,3-Butanediamine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of (R)-1,3-Butanediamine reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield of (R)-1,3-Butanediamine after Diastereomeric Salt Crystallization
Question: I am experiencing a significantly lower than expected yield of my target (R)-1,3-Butanediamine after performing a diastereomeric salt resolution with tartaric acid. What are the potential causes and how can I improve my yield?
Answer:
Low yields during diastereomeric salt resolution are a common challenge. Several factors can contribute to this issue. Below is a breakdown of potential causes and troubleshooting steps:
-
Incomplete Salt Formation: The reaction between the racemic 1,3-butanediamine and the chiral resolving agent (e.g., L-(+)-tartaric acid) may not have gone to completion.
-
Troubleshooting:
-
Ensure the stoichiometry between the diamine and the resolving agent is correct. A 1:1 molar ratio is typically used for diamines.
-
Confirm that the pH of the solution is appropriate for salt formation.
-
Increase the reaction time or gently warm the solution to ensure complete reaction before cooling for crystallization.
-
-
-
Suboptimal Solvent Choice: The solubility of the desired diastereomeric salt is critical for a successful resolution. If the desired salt is too soluble in the chosen solvent, it will not crystallize effectively, leading to low recovery.
-
Troubleshooting:
-
Experiment with different solvent systems. Alcohols like methanol or ethanol are common choices.[1]
-
Consider using a mixture of solvents to fine-tune the solubility. For instance, adding a less polar solvent to an alcohol solution can decrease the solubility of the salt.
-
Perform small-scale solubility tests with various solvents before attempting a large-scale crystallization.
-
-
-
Precipitation of Both Diastereomers: If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, both may precipitate, leading to a lower yield of the desired enantiomer after separation.
-
Troubleshooting:
-
Slow cooling of the crystallization mixture can promote the selective crystallization of the less soluble diastereomer.
-
Seeding the solution with a small crystal of the desired diastereomeric salt can encourage its preferential crystallization.
-
-
-
Loss During Filtration and Washing: Significant product loss can occur during the filtration and washing steps if not performed carefully.
-
Troubleshooting:
-
Ensure the diastereomeric salt has fully crystallized before filtration. Check the filtrate for any signs of further precipitation upon cooling.
-
Wash the collected crystals with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.
-
-
2. Poor Enantiomeric Excess (%ee) of the Final (R)-1,3-Butanediamine Product
Question: My final (R)-1,3-Butanediamine product shows a low enantiomeric excess after the resolution process. How can I improve the chiral purity?
Answer:
Achieving high enantiomeric excess is the primary goal of chiral resolution. Low %ee can stem from several factors throughout the purification process.
-
Inefficient Separation of Diastereomers: The most likely cause is the co-crystallization of the undesired diastereomer.
-
Troubleshooting:
-
Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. With each recrystallization, the purity of the less soluble diastereomer should increase. Monitor the optical rotation at each step to assess the progress.
-
Solvent Screening: As with yield, the choice of solvent is crucial for selectivity. A solvent that maximizes the solubility difference between the two diastereomers will provide the best separation.
-
-
-
Racemization: Although less common for simple diamines under standard resolution conditions, racemization of the desired enantiomer can occur, especially if harsh conditions (e.g., high temperatures or extreme pH) are used during the process.
-
Troubleshooting:
-
Avoid excessive heat during the dissolution and crystallization steps.
-
Ensure that the pH is not strongly acidic or basic during the liberation of the free amine from the salt.
-
-
-
Inaccurate Measurement of Enantiomeric Excess: The analytical method used to determine the %ee might not be optimized.
-
Troubleshooting:
-
Ensure your chiral HPLC or GC method is validated and capable of baseline separation of the two enantiomers.[2]
-
Use a certified reference standard of the racemic mixture to confirm the performance of your analytical method.
-
-
3. Presence of Impurities in the Final Product
Question: After purification, my (R)-1,3-Butanediamine still contains impurities. What are the likely sources of these impurities and how can I remove them?
Answer:
Impurities can originate from the synthesis of the racemic 1,3-butanediamine or be introduced during the purification process.
-
Starting Material Impurities: Impurities present in the starting racemic mixture can be carried through the purification process.[3]
-
Troubleshooting:
-
Analyze the purity of the racemic 1,3-butanediamine before performing the resolution. Common analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
If significant impurities are present, consider a preliminary purification of the racemate by fractional distillation.[5]
-
-
-
Side-Products from Synthesis: The synthesis of 1,3-butanediamine can generate side-products that may have similar properties to the desired product, making them difficult to separate.
-
Troubleshooting:
-
Review the synthetic route to identify potential side-reactions and the structures of likely byproducts.
-
Techniques like fractional distillation under reduced pressure can be effective in removing impurities with different boiling points.
-
-
-
Residual Resolving Agent: Incomplete removal of the chiral resolving agent (e.g., tartaric acid) will contaminate the final product.
-
Troubleshooting:
-
After liberating the free amine from the diastereomeric salt with a base (e.g., NaOH), ensure thorough extraction of the amine into an organic solvent.
-
Wash the organic extract containing the amine with a basic aqueous solution to remove any remaining tartaric acid.
-
-
-
Solvent Impurities: Residual solvent from the crystallization or extraction steps can be present in the final product.
-
Troubleshooting:
-
Ensure the final product is thoroughly dried under vacuum to remove all traces of solvent.
-
-
Data Presentation
Table 1: Comparison of Purification Techniques for Chiral Diamines (Illustrative Data)
| Purification Technique | Typical Yield (%) | Typical Enantiomeric Excess (%ee) | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | 30-45 (per cycle) | >98 (after recrystallization) | Scalable, cost-effective for large quantities. | Can be time-consuming, requires a suitable resolving agent. |
| Preparative Chiral HPLC | >90 | >99 | High purity, applicable to a wide range of compounds. | Expensive, not ideal for large-scale production. |
| Supercritical Fluid Chromatography (SFC) | >90 | >99 | Faster than HPLC, uses less organic solvent. | Requires specialized equipment. |
Note: The data presented in this table are illustrative and can vary significantly based on the specific compound, resolving agent, and experimental conditions.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of Racemic 1,3-Butanediamine using L-(+)-Tartaric Acid
This protocol provides a general procedure for the resolution of racemic 1,3-butanediamine. Optimization of solvent, temperature, and stoichiometry may be required.
-
Dissolution of Resolving Agent: In a suitable flask, dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.[1]
-
Addition of Racemic Amine: Slowly add one molar equivalent of racemic 1,3-butanediamine to the tartaric acid solution while stirring. An exothermic reaction may be observed.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R)-1,3-butanediamine with L-(+)-tartaric acid is typically less soluble and will start to crystallize. For complete crystallization, the flask can be placed in an ice bath or refrigerator for several hours.
-
Filtration: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional but Recommended): To improve the enantiomeric purity, dissolve the collected crystals in a minimal amount of hot solvent and allow them to recrystallize as described in step 3. Repeat this process until a constant optical rotation is achieved.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) until the solution is strongly basic (pH > 12).
-
Extraction: Extract the liberated (R)-1,3-butanediamine into a suitable organic solvent (e.g., dichloromethane or diethyl ether). Repeat the extraction several times to ensure complete recovery.
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified (R)-1,3-Butanediamine.
Protocol 2: Purity Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the enantiomeric excess of 1,3-butanediamine. The specific column and mobile phase will need to be optimized.
-
Column Selection: Utilize a chiral stationary phase (CSP) column known for separating amines, such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).[2][6]
-
Mobile Phase Preparation: A typical mobile phase for chiral separation of amines consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol with 0.1% diethylamine.
-
Sample Preparation: Prepare a dilute solution of the (R)-1,3-butanediamine sample in the mobile phase.
-
Instrumentation Setup:
-
Set the flow rate (typically 0.5-1.5 mL/min).
-
Set the column temperature (often ambient, but can be varied to optimize separation).
-
Set the UV detection wavelength (amines typically have low UV absorbance, so detection might be challenging; derivatization or a different detector like a refractive index detector might be necessary).
-
-
Analysis: Inject a small volume of the sample and the racemic standard.
-
Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers from the chromatogram of the racemic standard. Calculate the enantiomeric excess (%ee) of your sample using the peak areas of the two enantiomers: %ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Mandatory Visualization
Caption: Workflow for the purification of (R)-1,3-Butanediamine.
Caption: Troubleshooting logic for purification challenges.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. spectrabase.com [spectrabase.com]
- 5. Purification [chem.rochester.edu]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Side reactions and byproducts in (R)-1,3-Butanediamine synthesis
Welcome to the technical support center for the synthesis of (R)-1,3-Butanediamine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, understand potential side reactions, and find answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce (R)-1,3-Butanediamine?
A1: The primary methods for synthesizing (R)-1,3-Butanediamine involve two main strategies:
-
Reduction of a chiral nitrile precursor: This typically involves the asymmetric reduction of 3-aminobutyronitrile or a protected derivative.
-
Stereoselective amination of a chiral alcohol: This route often starts with (R)-3-aminobutanol and converts the hydroxyl group into an amine with retention or inversion of stereochemistry.
Q2: What are the typical impurities I might encounter in my final product?
A2: Impurities can arise from starting materials, side reactions, or subsequent work-up procedures. Common impurities may include the (S)-enantiomer, unreacted starting materials, residual solvents, and byproducts specific to the synthetic route employed (see Troubleshooting Guide below for more details).
Q3: How can I minimize the formation of the undesired (S)-enantiomer?
A3: Minimizing racemization is critical. Key factors to control include:
-
Temperature: Avoid excessively high temperatures during reaction and purification steps.
-
pH: Strongly acidic or basic conditions can promote racemization at the chiral center. Maintain a neutral or mildly basic/acidic pH where possible.
-
Catalyst Choice: In asymmetric synthesis, the choice of a highly enantioselective catalyst and optimal reaction conditions is paramount.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. 1,3-Butanediamine is a corrosive substance and can be toxic upon ingestion or skin absorption.[1] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Handle all reagents and solvents according to their specific safety data sheets (SDS).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of (R)-1,3-Butanediamine.
Issue 1: Low Yield of (R)-1,3-Butanediamine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using appropriate analytical techniques (TLC, GC, HPLC).- Ensure the purity of starting materials and reagents.- Optimize reaction time and temperature. |
| Suboptimal Catalyst Activity (for catalytic reductions) | - Use fresh, high-quality catalyst.- Ensure proper activation of the catalyst if required.- Optimize catalyst loading. |
| Side Reactions Consuming Starting Material | - Identify potential side reactions (see below) and adjust reaction conditions to minimize them. This may involve changing the solvent, temperature, or order of reagent addition. |
| Product Loss During Work-up and Purification | - (R)-1,3-Butanediamine is water-soluble; minimize aqueous extractions or use a continuous extraction method.- Distillation should be performed under reduced pressure to avoid thermal decomposition. |
Issue 2: Poor Enantiomeric Excess (ee%)
| Potential Cause | Troubleshooting Steps |
| Racemization of Starting Material or Product | - Avoid prolonged exposure to high temperatures or extreme pH conditions.[2][3][4][5] The mechanism of racemization can involve deprotonation at the chiral carbon under basic conditions or formation of a carbocation intermediate under acidic conditions.[2][3]- Analyze the enantiomeric purity of your starting materials. |
| Inefficient Asymmetric Catalyst or Chiral Auxiliary | - Screen different chiral catalysts or auxiliaries.- Optimize reaction conditions (solvent, temperature, pressure) for the specific catalyst system. |
| Incorrect Stoichiometry of Chiral Reagents | - Ensure precise measurement of all chiral reagents. |
Issue 3: Presence of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Oligomerization | - This can occur, especially during the reduction of dinitriles. To minimize this, use a solvent that disfavors intermolecular reactions, and consider adding the substrate slowly to the reaction mixture to maintain a low concentration. |
| Cyclization (from nitrile precursors) | - Similar to oligomerization, this can be a side reaction during nitrile reduction. Optimizing the catalyst and reaction conditions can help to favor the formation of the linear diamine. |
| Formation of N-acylated byproduct (in Mitsunobu reaction) | - If using a nitrogen nucleophile in a Mitsunobu reaction for the amination of (R)-3-aminobutanol, the azodicarboxylate can sometimes act as a nucleophile, leading to an undesired side product.[6] Ensure the chosen nitrogen nucleophile is sufficiently acidic (pKa < 13) and nucleophilic.[6] |
| Formation of Triphenylphosphine Oxide and Hydrazide Byproducts (in Mitsunobu reaction) | - These are common byproducts of the Mitsunobu reaction.[7][8][9] Purification by chromatography is typically required for their removal. |
Byproduct Summary
The following table summarizes potential byproducts for common synthetic routes to (R)-1,3-Butanediamine. Quantitative data on byproduct formation is often dependent on specific reaction conditions and is not always reported in the literature.
| Synthetic Route | Potential Byproducts | Method of Detection/Analysis |
| Asymmetric Reduction of 3-Aminobutyronitrile | - (S)-1,3-Butanediamine- Unreacted 3-aminobutyronitrile- Over-reduction products- Oligomers | - Chiral HPLC or GC for enantiomeric excess- GC-MS or LC-MS for byproduct identification- NMR spectroscopy |
| Stereoselective Amination of (R)-3-Aminobutanol (e.g., via Mitsunobu reaction) | - (S)-1,3-Butanediamine (if racemization occurs)- Unreacted (R)-3-aminobutanol- Aziridine intermediate (from intramolecular cyclization)- N-acylated byproduct- Triphenylphosphine oxide- Dialkyl hydrazinedicarboxylate | - Chiral HPLC or GC for enantiomeric excess- GC-MS or LC-MS for byproduct identification- NMR spectroscopy- Thin Layer Chromatography (TLC) |
Experimental Protocols
Key Experiment: Stereoselective Amination of (R)-3-aminobutanol via Mitsunobu Reaction (Conceptual Protocol)
This protocol outlines a conceptual procedure for the conversion of an alcohol to an amine with inversion of configuration, a common strategy in chiral synthesis.
Materials:
-
(R)-3-aminobutanol (with the amino group protected, e.g., as a carbamate)
-
Phthalimide (as the nitrogen nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected (R)-3-aminobutanol, phthalimide, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in anhydrous THF to the reaction mixture with constant stirring. The order of addition of reagents can be critical.[9]
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain the desired phthalimide-protected diamine, triphenylphosphine oxide, and the reduced hydrazinedicarboxylate. Purify the product using column chromatography.
-
Deprotect the phthalimide and the amino protecting group to yield (S)-1,3-Butanediamine (note the inversion of stereochemistry).
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. 1,3-Butanediamine|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stabilizing (R)-1,3-Butanediamine in Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of (R)-1,3-Butanediamine under various reaction conditions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this chiral diamine in your research and development projects.
Troubleshooting Guide
This guide addresses common issues encountered during the use of (R)-1,3-Butanediamine in experimental settings.
| Problem | Possible Causes | Recommended Solutions |
| Discoloration of (R)-1,3-Butanediamine (Yellowing/Browning) | Oxidation due to exposure to air. Reaction with atmospheric carbon dioxide. Contamination from storage container or sampling tools. | Store under an inert atmosphere (Nitrogen or Argon). Use sealed containers with tight-fitting septa. Handle using clean, dry syringes or cannulas. |
| Low Reaction Yield or Incomplete Reaction | Degradation of the diamine due to incompatible reagents. Presence of moisture. Incorrect reaction temperature. | Ensure all reagents and solvents are anhydrous. Avoid strong oxidizing agents, aldehydes, acid anhydrides, and acid chlorides unless they are part of the intended reaction scheme. Optimize reaction temperature; prolonged exposure to high temperatures can lead to degradation. |
| Formation of Unexpected Side Products | Amine groups reacting with incompatible functional groups in starting materials or solvents. Cyclization or polymerization of the diamine under harsh conditions. | Protect one of the amine groups if only mono-substitution is desired. Choose solvents that are inert to amines (e.g., THF, Dioxane, Toluene). Consider running the reaction at a lower temperature. |
| Loss of Enantiomeric Purity | Racemization under harsh basic or acidic conditions, or at elevated temperatures. | Avoid prolonged exposure to strong acids or bases. Monitor the enantiomeric excess (ee) of your product and starting material throughout the reaction optimization process. |
| Inconsistent Reaction Outcomes | Variable quality or purity of (R)-1,3-Butanediamine. Inconsistent reaction setup and handling. | Use (R)-1,3-Butanediamine from a reputable supplier and check the certificate of analysis. Standardize your experimental procedure, including the handling and addition of the diamine. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for (R)-1,3-Butanediamine?
A1: To maintain its purity and stability, (R)-1,3-Butanediamine should be stored in a cool, dry place, away from direct sunlight. It is hygroscopic and sensitive to air, so it is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.
Q2: What common reagents are incompatible with (R)-1,3-Butanediamine?
A2: (R)-1,3-Butanediamine is a nucleophilic primary diamine and will react with a variety of electrophiles. It is generally incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and aldehydes. Reactions with these functional groups should be carefully controlled if they are part of the desired synthetic route.
Q3: How can I monitor the stability of (R)-1,3-Butanediamine in my reaction?
A3: The stability of (R)-1,3-Butanediamine can be monitored by High-Performance Liquid Chromatography (HPLC) using a chiral column to assess its enantiomeric purity and a standard C18 column to check for the formation of degradation products. A well-developed, stability-indicating HPLC method is essential for accurate monitoring.
Q4: What are the likely degradation pathways for (R)-1,3-Butanediamine?
A4: While specific degradation pathways are not extensively documented, potential degradation can occur through oxidation of the amine groups, especially when exposed to air. Another possible pathway, particularly at elevated temperatures, is intramolecular cyclization to form a substituted pyrrolidine. In the presence of carbon dioxide, it can form carbamates, which may lead to urea-type impurities.
Q5: Can I use (R)-1,3-Butanediamine in aqueous solutions?
A5: (R)-1,3-Butanediamine is soluble in water. However, the pH of the solution will significantly impact its stability. In aqueous solutions, it will form a basic solution. The stability of amines in aqueous solutions is generally lower at higher pH values. If used in an aqueous medium, it is advisable to buffer the solution to a suitable pH and to use the solution promptly.
Quantitative Stability Data
| Condition | Parameter | Value | Expected Outcome |
| Thermal Stress | Temperature | 50°C | Minor degradation expected over 24 hours. |
| 70°C | Significant degradation possible over 24 hours. | ||
| Acidic Hydrolysis | pH | 2 (0.01 M HCl) | Salt formation, generally stable against rapid degradation. |
| Basic Hydrolysis | pH | 12 (0.01 M NaOH) | Increased potential for degradation and side reactions. |
| Oxidative Stress | Reagent | 3% H₂O₂ | Potential for oxidation of amine groups. |
| Photostability | Light Exposure | ICH Q1B conditions | Generally stable, but discoloration is possible over extended periods. |
Experimental Protocols
Protocol for a Forced Degradation Study of (R)-1,3-Butanediamine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To investigate the stability of (R)-1,3-Butanediamine under various stress conditions and to identify potential degradation products.
2. Materials:
-
(R)-1,3-Butanediamine
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
Chiral HPLC column (e.g., cellulose or amylose-based)
-
Standard C18 HPLC column
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
3. Sample Preparation:
-
Prepare a stock solution of (R)-1,3-Butanediamine in methanol at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of (R)-1,3-Butanediamine in an oven at 70°C for 48 hours.
-
Also, heat a solution of the diamine in an inert solvent (e.g., toluene) at 70°C for 48 hours.
-
At appropriate time points, dissolve the solid sample or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of (R)-1,3-Butanediamine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC.
-
5. HPLC Analysis:
-
Purity and Degradation Products:
-
Use a C18 column.
-
A typical mobile phase could be a gradient of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.
-
-
Enantiomeric Purity:
-
Use a suitable chiral column.
-
The mobile phase will depend on the column chosen but is often a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine).
-
Monitor for any increase in the peak corresponding to the (S)-enantiomer.
-
6. Data Analysis:
-
Calculate the percentage degradation of (R)-1,3-Butanediamine under each stress condition.
-
Identify and quantify the major degradation products.
-
Assess the change in enantiomeric purity.
Visualizations
Caption: Troubleshooting workflow for reactions involving (R)-1,3-Butanediamine.
Caption: Potential degradation pathways of (R)-1,3-Butanediamine.
Caption: Experimental workflow for the forced degradation study.
Overcoming racemization in syntheses using (R)-1,3-Butanediamine
Welcome to the technical support center for syntheses using (R)-1,3-Butanediamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing racemization and maintaining the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using (R)-1,3-Butanediamine?
A1: Racemization is the process by which an enantiomerically pure substance, such as (R)-1,3-Butanediamine, is converted into a mixture of equal parts of both enantiomers ((R) and (S)), known as a racemate. This is a significant concern in drug development and synthesis because different enantiomers of a chiral molecule can have vastly different biological activities. For instance, one enantiomer may be therapeutically active while the other is inactive or, in some cases, harmful. Therefore, maintaining the enantiomeric purity of (R)-1,3-Butanediamine throughout a synthetic sequence is critical to ensure the efficacy and safety of the final product.
Q2: What are the general conditions that can lead to racemization of chiral amines like (R)-1,3-Butanediamine?
A2: Racemization of chiral amines can be promoted by several factors, including:
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Strongly Acidic or Basic Conditions: Both acidic and basic environments can facilitate the formation of transient achiral intermediates, such as imines or enamines, which can then be protonated or reprotonated non-stereoselectively to yield a racemic mixture.
-
Presence of Certain Reagents: Some reagents, particularly those used for activating carboxylic acids in amide bond formation, can increase the acidity of the alpha-proton, making it more susceptible to abstraction and subsequent racemization.
-
Extended Reaction Times: Prolonged exposure to conditions that can induce racemization increases the likelihood of losing stereochemical integrity.
Q3: How can I protect the stereocenter of (R)-1,3-Butanediamine during a reaction?
A3: Protecting group strategies are essential for preserving the stereochemistry of (R)-1,3-Butanediamine. The choice of protecting group depends on the specific reaction conditions.
-
For the primary amine, common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can be employed. These groups are generally stable under a range of conditions and can be removed selectively.
-
For the secondary amine that might be formed during a reaction, or if one amine is to be selectively reacted, a suitable orthogonal protecting group strategy should be devised. The key is to select protecting groups that are stable under the reaction conditions that could otherwise lead to racemization and can be removed under mild conditions that do not affect the stereocenter.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity During Acylation/Amide Bond Formation
You are performing an acylation reaction with (R)-1,3-Butanediamine to form an amide, but chiral HPLC analysis of the product shows a significant decrease in enantiomeric excess (ee).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Harsh Coupling Reagents | Switch to a coupling reagent known for low racemization potential, such as HATU, HBTU, or COMU, in combination with an additive like HOBt or Oxyma Pure. | Reduced formation of the undesired enantiomer, leading to a higher enantiomeric excess of the final product. |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature, typically between 0 °C and room temperature. | Slower reaction rate but significantly suppressed racemization, preserving the stereochemical integrity of the product. |
| Strong Organic Base | Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine.[1] | Minimized abstraction of the alpha-proton, thereby reducing the chance of racemization. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions. | Prevention of post-reaction racemization, ensuring the isolated product has the highest possible enantiomeric purity. |
Experimental Protocol: Low-Racemization Amide Coupling
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Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (N2 or Ar).
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Add DIPEA (2.0 eq.) to the mixture and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add a solution of (R)-1,3-Butanediamine (1.0 eq.) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Issue 2: Racemization During Urea Formation
You are synthesizing a urea derivative from (R)-1,3-Butanediamine and an isocyanate, and you observe a loss of stereochemical purity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Conduct the reaction at or below room temperature. Reactions with isocyanates are often exothermic, so controlled addition of the isocyanate may be necessary. | A more controlled reaction with less risk of thermal-induced racemization. |
| Presence of Acidic or Basic Impurities | Ensure all reagents and solvents are pure and free from acidic or basic contaminants that could catalyze racemization. | A cleaner reaction profile with preservation of the stereocenter. |
| In situ Isocyanate Formation Conditions | If generating the isocyanate in situ (e.g., via a Curtius rearrangement), ensure the conditions are compatible with the stereochemical stability of the diamine.[2] | Formation of the urea without compromising the enantiomeric purity of the diamine starting material. |
Analytical Methods for Enantiomeric Purity
Determining the enantiomeric excess (ee) of your product is crucial. Here are some common methods:
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.
General Protocol for Chiral HPLC Method Development:
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H). These columns have broad applicability.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol).
-
Additives: For basic compounds like diamines, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be used.
-
-
Optimization: Adjust the ratio of the mobile phase components to optimize the separation (resolution) and retention times. Lowering the temperature can sometimes improve resolution.
Example Chiral HPLC Conditions for a Diamine Derivative:
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
2. NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to determine enantiomeric purity by adding a chiral shift reagent (e.g., a lanthanide complex like Eu(hfc)3) or a chiral solvating agent. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Visualizing Workflows and Concepts
Below are diagrams created using Graphviz to illustrate key workflows and concepts in overcoming racemization.
Caption: Troubleshooting workflow for addressing racemization.
Caption: Logic of a protecting group strategy.
Caption: Experimental workflow for chiral HPLC analysis.
References
Technical Support Center: Scaling Up Reactions Involving (R)-1,3-Butanediamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-1,3-Butanediamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving this versatile chiral diamine.
I. Troubleshooting Guide
This guide is designed to help you identify and resolve issues that may arise when scaling up reactions from laboratory to pilot or production scale.
Amide Coupling Reactions
Amide bond formation is a common application for (R)-1,3-butanediamine. However, scaling up these reactions can present challenges related to reactivity, selectivity, and purification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Amide Product | - Inefficient Activation of Carboxylic Acid: The chosen coupling reagent may not be effective at a larger scale or under the modified reaction conditions. - Side Reactions: The formation of byproducts, such as the double acylation of the diamine or the formation of oligomers, can reduce the yield of the desired mono-amide. - Poor Solubility: Reactants or the product may have poor solubility in the chosen solvent at the higher concentrations required for scale-up. | - Optimize Coupling Reagent and Conditions: Consider using more robust coupling reagents for large-scale synthesis, such as carbodiimides (e.g., EDC, DIC) with additives (e.g., HOBt, Oxyma) to minimize side reactions and racemization.[1][2][3] A screening of different reagents may be necessary. - Control Stoichiometry and Addition Rate: Use a slight excess of the carboxylic acid and add it slowly to the reaction mixture containing (R)-1,3-butanediamine. This can favor the formation of the mono-acylated product. - Solvent Screening: Perform solubility studies to select a solvent system that ensures all reactants and the product remain in solution throughout the reaction. |
| Formation of Di-acylated Byproduct | - High Reactivity of the Second Amine Group: The remaining primary amine after the initial acylation can react with another molecule of the activated carboxylic acid. - Incorrect Stoichiometry: Using an excess of the carboxylic acid or coupling reagent can drive the reaction towards di-acylation. | - Use a Protecting Group Strategy: If selective mono-acylation is critical, consider a protecting group strategy for one of the amine functionalities, though this adds extra steps to the synthesis. - Careful Control of Equivalents: Precisely control the stoichiometry, using no more than one equivalent of the carboxylic acid relative to the diamine. |
| Difficult Purification of the Amide Product | - Similar Polarity of Product and Byproducts: The desired mono-amide, the di-amide byproduct, and any unreacted starting materials may have similar chromatographic behavior. - Removal of Coupling Reagent Byproducts: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to remove at a large scale. | - Crystallization: Explore different solvent systems to induce selective crystallization of the desired amide product. - Chromatography Optimization: Develop a robust column chromatography method, potentially using a different stationary phase or solvent system than what was used at the lab scale. - Use of Water-Soluble Coupling Reagents: Employ coupling reagents like EDC that form water-soluble byproducts, which can be easily removed with an aqueous workup.[1] |
| Racemization of Chiral Centers | - Harsh Reaction Conditions: High temperatures or the use of certain coupling reagents can lead to racemization of the chiral center in the carboxylic acid or the diamine. | - Mild Coupling Reagents: Use coupling reagents known to minimize racemization, such as those containing HOBt or Oxyma.[1] - Temperature Control: Maintain a low reaction temperature during the activation and coupling steps. |
Polyamide Synthesis
(R)-1,3-Butanediamine can be used as a monomer in the synthesis of chiral polyamides. Scaling up these polymerizations requires careful control of reaction conditions to achieve the desired molecular weight and material properties.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight of the Polyamide | - Impurities in Monomers: Trace impurities in the (R)-1,3-butanediamine or the diacid monomer can act as chain terminators. - Incorrect Stoichiometry: An imbalance in the molar equivalents of the diamine and diacid will limit the chain growth. - Side Reactions at High Temperatures: Deamination or cyclization of the diamine at elevated temperatures can prevent polymerization. | - Monomer Purification: Ensure the purity of both the diamine and diacid monomers before polymerization. - Precise Stoichiometric Control: Accurately measure the molar equivalents of the monomers. - Optimize Polymerization Temperature and Time: Conduct thermal analysis (e.g., TGA) of the monomers to determine the optimal temperature range for polymerization that minimizes side reactions. |
| Poor Solubility of the Resulting Polyamide | - High Crystallinity: The regular structure of the chiral polyamide can lead to high crystallinity and poor solubility in common organic solvents. | - Solvent Screening: Test a range of polar aprotic solvents (e.g., NMP, DMAc, DMF) for polymer dissolution.[4] - Copolymerization: Introduce a second diamine or diacid to disrupt the polymer chain regularity and reduce crystallinity. |
| Discoloration of the Polymer | - Thermal Degradation: Prolonged exposure to high temperatures during melt polymerization can cause thermal degradation and discoloration. - Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation. | - Use of Antioxidants: Add a small amount of an antioxidant to the polymerization mixture. - Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of (R)-1,3-Butanediamine to consider for scale-up?
A1: Key properties include its boiling point, solubility, and the pKa values of its two amino groups. These will influence the choice of reaction solvent, purification methods, and the need for a base in reactions.
| Property | Value | Significance for Scale-Up |
| Molecular Weight | 88.15 g/mol [5] | Important for calculating molar equivalents. |
| Boiling Point | ~118 °C to 138.6 °C[6][7] | Affects choice of reaction temperature and purification by distillation. |
| Melting Point | -50 °C to 1.63 °C (estimate)[6][7] | Indicates it is a liquid at room temperature, simplifying handling. |
| Density | ~0.86-0.87 g/cm³[6][7] | Useful for volume-to-mass conversions. |
| pKa | ~10.48 (predicted)[6] | Indicates strong basicity, which can influence catalyst choice and the need for an external base. |
| Solubility | Soluble in water.[7] | Important for aqueous workups. Solubility in organic solvents should be determined for specific reaction conditions. |
Q2: How can I control the regioselectivity of a reaction with (R)-1,3-butanediamine to favor reaction at one amine group over the other?
A2: The two amine groups in (R)-1,3-butanediamine have different steric environments, which can be exploited to achieve some level of regioselectivity. The C1-amino group is primary and less sterically hindered than the C3-amino group, which is adjacent to a chiral center. For reactions sensitive to steric hindrance, the reaction may preferentially occur at the C1 position. To ensure high regioselectivity, a protecting group strategy is the most robust approach, although it adds steps to the synthesis.
Q3: What are the best practices for purifying products derived from (R)-1,3-butanediamine at a large scale?
A3: For large-scale purification, crystallization is often preferred over chromatography due to cost and throughput.[8] Screening a variety of solvent systems is crucial to find conditions where the desired product crystallizes out, leaving impurities in the mother liquor. If chromatography is necessary, consider using a less expensive stationary phase and optimizing the solvent system for efficient separation and solvent recovery. For basic products, acid-base extraction can be a powerful purification technique.
Q4: Are there any specific safety precautions for handling (R)-1,3-butanediamine at scale?
A4: (R)-1,3-Butanediamine is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] It is also toxic by ingestion and skin absorption.[6] When working with large quantities, it is important to have adequate ventilation and to be aware of its flammability (flash point ~36.5 °C).[6] Always consult the Safety Data Sheet (SDS) for detailed safety information.
III. Experimental Protocols and Workflows
General Protocol for Amide Coupling at Scale (Illustrative Example)
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is set up under an inert atmosphere (e.g., nitrogen).
-
Reactant Charging: The carboxylic acid (1.0 eq) and a suitable solvent (e.g., DCM, THF) are charged to the reactor.
-
Activation: The mixture is cooled to 0-5 °C, and the coupling reagent (e.g., EDC, 1.1 eq) and an additive (e.g., HOBt, 1.1 eq) are added. The mixture is stirred for a defined activation time (e.g., 30-60 minutes).
-
Diamine Addition: A solution of (R)-1,3-butanediamine (1.05 eq) in the reaction solvent is added dropwise via the addition funnel, maintaining the low temperature.
-
Reaction: The reaction is allowed to slowly warm to room temperature and stirred until completion, monitored by a suitable analytical technique (e.g., HPLC, TLC).
-
Workup: The reaction mixture is quenched with water or a mild acidic/basic solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by crystallization or column chromatography.
References
- 1. peptide.com [peptide.com]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Butanediamine, (R)- | C4H12N2 | CID 92168504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Butanediamine|lookchem [lookchem.com]
- 7. Buy 1,3-Butanediamine, (S)- (EVT-13476052) | 25139-83-7 [evitachem.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
Catalyst deactivation and regeneration in (R)-1,3-Butanediamine catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-1,3-Butanediamine in catalysis.
Troubleshooting Guide
This guide addresses common issues encountered during catalysis with (R)-1,3-Butanediamine, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Catalyst Activity or No Reaction | 1. Catalyst Poisoning: Presence of acidic impurities (e.g., from starting materials or solvents) can neutralize the amine catalyst. | 1a. Purification of Reagents: Ensure all starting materials and solvents are rigorously purified and dried. Passage through a column of activated alumina or distillation can remove acidic impurities. 1b. Use of a Scavenger: Addition of a non-nucleophilic base (e.g., proton sponge) in a small amount can neutralize trace acids without interfering with the catalysis. |
| 2. Catalyst Degradation: The catalyst may be sensitive to air or moisture, leading to oxidative degradation or hydrolysis. | 2a. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). 2b. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. | |
| 3. Inactive Catalyst Batch: The purchased or synthesized (R)-1,3-Butanediamine may be of low purity or has degraded during storage. | 3a. Verify Catalyst Purity: Check the purity of the catalyst by NMR or titration before use. 3b. Proper Storage: Store the catalyst under an inert atmosphere in a cool, dark place. | |
| Decreasing Catalyst Activity Over Time (Deactivation) | 1. Fouling by Reaction Byproducts: Non-polar byproducts can adsorb onto the catalyst surface, blocking active sites. Polar byproducts might strongly interact with the amine groups. | 1a. Catalyst Washing: After the reaction, the catalyst can be recovered and washed with a sequence of non-polar (e.g., hexanes) and polar aprotic (e.g., dichloromethane) solvents to remove adsorbed species.[1][2] 1b. Recrystallization: For solid catalysts, recrystallization can be an effective purification and regeneration method. |
| 2. Formation of Inactive Species: The catalyst can react with substrates or intermediates to form stable, inactive adducts (e.g., iminium ions that do not proceed to product). | 2a. pH Adjustment: A mild acidic wash (e.g., dilute aqueous HCl) can sometimes break up inactive adducts, followed by a basic wash to restore the free amine.[3] 2b. Additive Introduction: In some cases, the addition of a co-catalyst or an additive can help to break the inactive intermediate and turn over the catalytic cycle. | |
| 3. Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst. | 3a. Optimize Reaction Temperature: Determine the optimal temperature that balances reaction rate and catalyst stability. 3b. Use of a More Stable Catalyst Derivative: If high temperatures are necessary, consider a more sterically hindered or electronically modified diamine catalyst. | |
| Poor Enantioselectivity | 1. Racemization of Catalyst: The chiral integrity of the catalyst may be compromised under harsh reaction conditions. | 1a. Milder Reaction Conditions: Investigate if lower temperatures or less harsh reagents can be used. 1b. Chiral Purity Check: Verify the enantiomeric purity of the catalyst before and after the reaction using chiral HPLC or GC. |
| 2. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. | 2a. Lower Reaction Temperature: This will generally slow down the uncatalyzed reaction more significantly than the catalyzed one. 2b. Higher Catalyst Loading: Increasing the catalyst concentration can favor the catalyzed pathway. | |
| 3. Presence of Water: Water can interfere with the formation of the chiral transition state. | 3a. Rigorous Anhydrous Conditions: Ensure all components of the reaction are free of water. | |
| Difficulty in Catalyst Recovery | 1. Catalyst Solubility: The catalyst may be soluble in the reaction mixture, making separation from the product difficult. | 1a. Solvent Selection: Choose a solvent system where the catalyst has low solubility at the end of the reaction, allowing for precipitation. 1b. Immobilization: Consider immobilizing the catalyst on a solid support for easier recovery. |
| 2. Catalyst Volatility: (R)-1,3-Butanediamine is a relatively small molecule and can be volatile. | 2a. Careful Workup: Avoid high temperatures and high vacuum during solvent removal if the catalyst is to be recovered. 2b. Acid-Base Extraction: Convert the amine catalyst to its non-volatile salt by adding an acid, perform the separation, and then regenerate the free amine with a base. |
Frequently Asked Questions (FAQs)
Q1: What are the most common deactivation mechanisms for (R)-1,3-Butanediamine catalysts?
A1: Based on the general behavior of amine organocatalysts, the most probable deactivation mechanisms for (R)-1,3-Butanediamine are:
-
Poisoning: Neutralization of the basic amine groups by acidic impurities present in the reactants, solvents, or atmosphere. This is a very common issue with amine catalysts.
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Fouling: Deposition of polymeric or insoluble byproducts on the catalyst, which physically blocks the active sites.[1][2]
-
Formation of Stable Intermediates: The catalyst can form a stable, off-cycle intermediate with the substrate or product, preventing further turnover. For example, the formation of a stable iminium ion that is slow to react further.
-
Oxidative Degradation: Although less common for simple diamines under standard catalytic conditions, exposure to strong oxidants or prolonged exposure to air at elevated temperatures can lead to decomposition.
Q2: How can I regenerate a deactivated (R)-1,3-Butanediamine catalyst?
A2: The appropriate regeneration protocol depends on the deactivation mechanism:
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For Fouling: A simple washing procedure can be effective. After recovering the catalyst (e.g., by filtration if it's a solid or by extraction), wash it sequentially with a non-polar solvent (like hexane) to remove organic residues, followed by a more polar solvent (like dichloromethane or ethyl acetate) to remove more polar byproducts. Dry the catalyst under vacuum before reuse.[1][2]
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For Poisoning by Acids or Formation of Iminium Salts: An acid-base treatment can be employed. Dissolve the recovered catalyst in a suitable organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH) to deprotonate any ammonium salts. Then, wash with brine to remove excess base and dry the organic layer over an anhydrous salt (e.g., Na2SO4). After filtration and solvent removal, the catalyst should be ready for reuse.
-
General Regeneration Protocol: A more comprehensive regeneration might involve the following steps:
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Recover the catalyst from the reaction mixture.
-
Wash with a non-polar solvent (e.g., hexane).
-
Wash with a polar aprotic solvent (e.g., dichloromethane).
-
Perform an acid-base extraction as described above.
-
Dry the catalyst thoroughly under high vacuum.
-
Q3: How can I test the activity of my regenerated catalyst?
A3: To test the activity of the regenerated catalyst, you should perform a standardized control experiment.
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Run a small-scale reaction with fresh, unused catalyst and record the initial reaction rate and final conversion and enantioselectivity.
-
Run the same reaction under identical conditions using the regenerated catalyst.
-
Compare the performance of the regenerated catalyst to the fresh catalyst. A successful regeneration should result in activity and selectivity close to the original values.
Data Presentation
Table 1: Hypothetical Catalyst Performance and Regeneration Efficiency
This table presents hypothetical data to illustrate the potential decline in catalyst performance and the effectiveness of different regeneration protocols. Actual results will vary depending on the specific reaction and deactivation cause.
| Catalyst State | Conversion (%) | Enantiomeric Excess (%) | Relative Activity (%) |
| Fresh Catalyst (Run 1) | 98 | 95 | 100 |
| Used Catalyst (After Run 1) | 75 | 94 | 77 |
| Regenerated (Solvent Wash) | 88 | 95 | 90 |
| Regenerated (Acid-Base Wash) | 95 | 95 | 97 |
| Used Catalyst (After 3 Runs with Solvent Wash) | 60 | 92 | 61 |
| Regenerated (Full Protocol after 3 Runs) | 92 | 94 | 94 |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Michael Addition
This protocol provides a general framework. Specific substrate concentrations, catalyst loading, and reaction times should be optimized for each specific reaction.
-
To an oven-dried Schlenk flask under an argon atmosphere, add the Michael acceptor (1.0 mmol), the Michael donor (1.2 mmol), and the (R)-1,3-Butanediamine catalyst (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or GC/HPLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Protocol 2: Catalyst Regeneration by Acid-Base Washing
-
After the reaction workup, the aqueous layer containing the protonated catalyst is collected.
-
Make the aqueous layer basic (pH > 12) by the dropwise addition of a concentrated NaOH solution while cooling in an ice bath.
-
Extract the free amine catalyst from the basic aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and carefully remove the solvent under reduced pressure to avoid loss of the volatile diamine.
-
Place the recovered catalyst under high vacuum for at least one hour to remove any residual solvent.
-
Store the regenerated catalyst under an inert atmosphere.
Mandatory Visualization
Caption: Potential deactivation pathways for (R)-1,3-Butanediamine catalyst.
Caption: General workflow for catalyst regeneration and activity testing.
References
Technical Support Center: Purification of (R)-1,3-Butanediamine Complexes
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing residual metals from (R)-1,3-Butanediamine complexes. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of metal contamination in (R)-1,3-Butanediamine complex synthesis?
A1: Metal contamination in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates can originate from several sources. The most common source is the use of metal catalysts, such as palladium, rhodium, or ruthenium, which are often employed in synthetic steps.[1] Other potential sources include raw materials, reagents, solvents, and leaching from manufacturing equipment like stainless steel vessels.[1]
Q2: Why is it crucial to remove residual metals from (R)-1,3-Butanediamine complexes?
A2: Residual metals in pharmaceutical substances provide no therapeutic benefit and can pose a risk to patient safety due to their potential toxicity.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products.[1] Furthermore, redox-active metal residues can catalyze unwanted side reactions, potentially degrading the API and affecting its stability and efficacy.[3]
Q3: What are the primary methods for removing residual metals from amine-containing compounds?
A3: The most common and effective methods for removing residual metals from pharmaceutical intermediates include treatment with metal scavengers, activated carbon, and chromatography.[4] Often, a combination of these methods is necessary to achieve the desired low levels of metal contamination.[5][6] Traditional methods like distillation and recrystallization can also be employed, though they may not be as selective for metal removal.[4][7]
Q4: How do I select the appropriate metal scavenger for my (R)-1,3-Butanediamine complex?
A4: The selection of a metal scavenger depends on the target metal, its oxidation state, and the nature of the API. For amine-containing compounds like (R)-1,3-Butanediamine complexes, it is important to choose a scavenger that will effectively bind the metal without reacting with the desired product. Silica-based scavengers with functional groups such as thiourea, cysteine, and dimercaptotriazine (DMT) are often effective for palladium and other precious metals.[8][9] A screening study with a small panel of scavengers is recommended to identify the most efficient one for your specific complex.
Q5: Can activated carbon be used to remove residual palladium from my (R)-1,3-Butanediamine complex?
A5: Yes, activated carbon is a cost-effective and widely used adsorbent for removing residual palladium from pharmaceutical intermediates.[10][11][12] It has been shown to be effective for various forms of palladium and can be a scalable solution for larger-scale production.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of residual metal after a single purification step. | Standard purification methods like column chromatography are often insufficient for removing metals to very low levels.[5][6] | Implement a multi-step purification strategy. For example, follow column chromatography with a dedicated metal scavenging step using an appropriate scavenger or activated carbon.[5][6] |
| The chosen metal scavenger is not effective. | The scavenger may not be optimal for the specific metal or its oxidation state. The presence of other coordinating ligands (like the diamine itself) could interfere with the scavenger's binding. | Screen a panel of different metal scavengers with various functional groups. SiliaMetS® offers a range of scavengers such as Thiourea (for all forms of palladium), Cysteine (for Pd, Ru, Pt, Cu), and DMT (for Ru and hindered Pd complexes).[8] Consider adjusting the reaction conditions (temperature, solvent, pH) to enhance scavenger efficiency. |
| Product loss during the scavenging process. | The scavenger may be adsorbing the (R)-1,3-Butanediamine complex along with the metal. This can be more common with activated carbon.[12] | Optimize the amount of scavenger used; use the minimum amount necessary to achieve the desired metal reduction. Screen different types of scavengers, as some may have lower affinity for your product. Ensure thorough washing of the scavenger with a suitable solvent after filtration to recover any adsorbed product. |
| Difficulty filtering the metal scavenger after treatment. | The scavenger particles may be too fine, leading to slow filtration or passage through the filter medium. | Select a scavenger with a larger particle size if available. Use a filter aid or a finer porosity filter paper. For large-scale operations, consider using scavenger cartridges for easier handling and separation. |
| Residual metal levels are inconsistent between batches. | The source and nature of the metal contamination may vary between batches. Inconsistent process parameters can also lead to variability. | Ensure consistent sourcing of raw materials and reagents.[1] Tightly control reaction and purification conditions. Implement routine analysis of residual metals at critical process steps to monitor and control variability. |
Experimental Protocols
General Protocol for Metal Scavenging in Batch Mode
This protocol provides a general guideline for using a solid-supported metal scavenger. Optimization of scavenger type, equivalents, temperature, and time will be necessary for specific applications.
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Scavenger Selection: Based on the target metal and literature recommendations (see scavenger selection guides), select a suitable scavenger.
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Reaction Setup: Dissolve the crude (R)-1,3-Butanediamine complex in a suitable solvent in a reaction vessel.
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Scavenger Addition: Add the selected metal scavenger to the solution. A typical starting point is 4-8 molar equivalents of the scavenger relative to the residual metal concentration.
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Stirring: Stir the mixture at room temperature or a slightly elevated temperature. A typical duration is 1-4 hours, but this may require optimization.
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Monitoring: Monitor the removal of the residual metal by taking small aliquots of the solution at different time points and analyzing them by ICP-MS or another suitable technique.
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Filtration: Once the desired level of metal removal is achieved, filter the mixture to remove the solid-supported scavenger.
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Washing: Wash the filtered scavenger with additional solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the purified product.
Protocol for Activated Carbon Treatment
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Carbon Selection: Choose a suitable grade of activated carbon.
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Reaction Setup: Dissolve the crude (R)-1,3-Butanediamine complex in an appropriate solvent.
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Carbon Addition: Add the activated carbon to the solution. A common starting point is 10-20% w/w relative to the substrate.
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Stirring: Stir the slurry at room temperature or a slightly elevated temperature for 1-18 hours.
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Filtration: Filter the mixture through a pad of celite or another suitable filter aid to remove the activated carbon.
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Washing: Wash the filter cake with additional solvent.
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Concentration: Combine the filtrate and washings and concentrate to yield the purified product.
Data Presentation
Table 1: Comparison of Common Metal Scavengers for Palladium and Rhodium Removal
| Scavenger Functional Group | Recommended for | Notes |
| Thiourea | All forms of Palladium (Pd), Ruthenium (Ru) | Widely used in the pharmaceutical industry.[8] |
| Cysteine | Palladium (Pd), Ruthenium (Ru), Platinum (Pt), Copper (Cu), Rhodium (Rh) | A versatile scavenger for a variety of metals.[8] |
| Dimercaptotriazine (DMT) | Ruthenium (Ru), hindered Palladium (Pd) complexes, Rhodium (Rh) | Preferred scavenger for ruthenium catalysts.[8] |
| Triamine | Lead (Pb), Cobalt (Co), Ruthenium (Ru), Palladium (Pd) | Effective for scavenging various metals. |
| Imidazole | Iron (Fe), Copper (Cu), Nickel (Ni), Palladium (Pd), Rhodium (Rh) | A versatile scavenger that can also act as a supported base.[8] |
This table is a general guide. Optimal scavenger selection should be confirmed experimentally.
Visualizations
Caption: Workflow for removing residual metals from (R)-1,3-Butanediamine complexes.
References
- 1. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 2. sopachem.com [sopachem.com]
- 3. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 4. biotage.com [biotage.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-1,3-Butanediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and quality control. For (R)-1,3-Butanediamine and its derivatives, which are important chiral building blocks, robust analytical methods are essential. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods, presenting both direct and indirect approaches for the enantioselective separation of small aliphatic amines.
Comparison of Chiral HPLC Methods
Two primary strategies for the chiral separation of small aliphatic amines by HPLC are direct analysis on a chiral stationary phase (CSP) and indirect analysis following derivatization. Each approach offers distinct advantages and is suited to different analytical challenges.
Direct Enantioseparation using Crown Ether-Based CSPs: This method allows for the direct analysis of underivatized primary amines.[1][2] The separation mechanism relies on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity of the stationary phase.[1][2] This approach is advantageous due to its simplicity, as it eliminates the need for a derivatization step.
Indirect Enantioseparation via Derivatization with Polysaccharide-Based CSPs: In this approach, the amine enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral or a chiral stationary phase. A common strategy involves derivatization followed by separation on a polysaccharide-based CSP, which offers a wide range of selectivities. This method can enhance detectability and improve chromatographic resolution, especially for compounds with poor chromophores.
The following table summarizes the performance of these two approaches for analytes structurally similar to 1,3-Butanediamine.
| Method | Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Direct | Phenylglycinol (underivatized) | CROWNPAK CR-I(+) | Perchloric acid aq. (pH 2.0) / Methanol = 85 / 15 | 11.2 (D-form), 14.5 (L-form) | 2.15 |
| Indirect | 3,3-Dimethyl-2-butylamine (NBD-derivative) | Chiralpak IE | 20% 2-propanol/hexane | k'1: 7.12 | 1.77 |
| Indirect | 1,3-Dimethylbutylamine (NBD-derivative) | Chiralpak IE | 20% 2-propanol/hexane | k'1: 3.29 | 1.19 |
| Indirect | 1,2-Dimethylpropylamine (NBD-derivative) | Chiralpak IE | 20% 2-propanol/hexane | k'1: 10.07 | 2.51 |
Note: Data for Phenylglycinol on CROWNPAK CR-I(+) is presented as a representative example of direct separation of a primary amino alcohol. Data for NBD-derivatized amines on Chiralpak IE is from a study on various chiral amines and provides a strong indication of the method's applicability to 1,3-butanediamine derivatives. k'1 is the retention factor of the first eluted enantiomer.
Experimental Workflow
The general workflow for determining enantiomeric excess using chiral HPLC is depicted below. The process begins with sample preparation, which may include derivatization, followed by chromatographic separation and data analysis to calculate the enantiomeric excess.
References
Comparison of (R)-1,3-Butanediamine with other chiral diamines in asymmetric synthesis
For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical step in achieving high enantioselectivity in asymmetric synthesis. This guide provides an objective comparison of (R)-1,3-Butanediamine with other widely used chiral diamines, supported by experimental data and detailed protocols to aid in the selection of the most effective catalyst for specific applications.
(R)-1,3-Butanediamine is a versatile chiral diamine that has demonstrated significant potential as a ligand in a variety of asymmetric transformations. Its unique structural features, possessing chirality at the C3 position and two amino groups with different steric and electronic environments, offer distinct advantages in the formation of chiral products. This guide will compare its performance against two of the most common and effective chiral diamines in asymmetric catalysis: (R,R)-1,2-diaminocyclohexane and (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN).
Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental and widely utilized transformation in organic synthesis. The efficiency of this reaction is highly dependent on the chiral ligand complexed to the metal center, typically ruthenium or rhodium. To provide a clear comparison, the following table summarizes the performance of (R)-1,3-Butanediamine, (R,R)-1,2-diaminocyclohexane, and (R,R)-DPEN as ligands in the asymmetric hydrogenation of acetophenone, a common benchmark substrate.
| Chiral Diamine Ligand | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-1,3-Butanediamine | [RuCl₂(phosphine)₂((R)-1,3-butanediamine)] | Acetophenone | >95 | 92 (R) |
| (R,R)-1,2-Diaminocyclohexane | [RuCl₂((S)-xylbinap)((R,R)-daipen)] | Acetophenone | 100 | 99 (R) |
| (R,R)-DPEN | trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) | Acetophenone | - | 82 (R)[1] |
Experimental Protocols
To facilitate the practical application of these chiral diamines, detailed experimental protocols for a representative asymmetric reaction are provided below.
General Procedure for Asymmetric Hydrogenation of Acetophenone
A solution of the chiral diamine ligand and a suitable ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) in an appropriate solvent (e.g., 2-propanol) is stirred under an inert atmosphere. A base, such as potassium tert-butoxide, is added, and the mixture is stirred to form the active catalyst. Acetophenone is then added, and the reaction mixture is pressurized with hydrogen gas. The reaction is monitored by TLC or GC until completion. After depressurization, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification of the chiral alcohol product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Logical Relationships of Chiral Diamines
The selection of a chiral diamine is often guided by its structural characteristics and how they influence the stereochemical outcome of the reaction. The following diagram illustrates the classification and relationship between different types of chiral diamines.
Experimental Workflow for Asymmetric Synthesis
The general workflow for carrying out an asymmetric synthesis using a chiral diamine ligand is depicted in the following diagram. This process highlights the key stages from catalyst preparation to product analysis.
Conclusion
(R)-1,3-Butanediamine presents itself as a valuable and effective chiral ligand in asymmetric synthesis, particularly in the hydrogenation of ketones. While C₂-symmetric diamines like (R,R)-1,2-diaminocyclohexane and (R,R)-DPEN often provide excellent enantioselectivities, the non-C₂-symmetric nature of (R)-1,3-Butanediamine can offer unique stereochemical control and may be advantageous for specific substrates. The choice of ligand will ultimately depend on the specific reaction, substrate, and desired outcome. The data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the development of efficient and highly selective asymmetric transformations.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Chiral Diamine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral diamines are crucial ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. The stereochemistry of these ligands can profoundly influence the geometric and electronic properties of the resulting metal complexes, which is of particular interest in asymmetric catalysis and the development of chiral drugs. X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic structure of these complexes, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps involved in the X-ray crystallographic analysis of a new metal complex.
-
Crystal Growth: High-quality single crystals of the target metal complex are grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. The instrument bombards the crystal with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.
-
Data Validation and Deposition: The final structure is validated using software like CHECKCIF and is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.
Data Presentation: Crystallographic Data Summary
Quantitative crystallographic data should be presented in a clear and standardized format. Below is a template table summarizing key crystallographic parameters, populated with hypothetical data for a generic chiral diamine metal complex for illustrative purposes.
| Parameter | [M(chiral diamine)X₂] | Alternative Complex |
| Chemical Formula | C₈H₂₀Cl₂N₄Ni | C₁₀H₂₄Br₂N₄Ni |
| Formula Weight | 337.87 | 422.92 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 8.543(2) | 9.123(3) |
| b (Å) | 12.123(3) | 11.456(4) |
| c (Å) | 9.876(2) | 15.678(5) |
| α (°) | 90 | 90 |
| β (°) | 105.45(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 987.6(4) | 1638.9(9) |
| Z | 4 | 4 |
| Density (calculated, g/cm³) | 1.567 | 1.712 |
| R-factor (%) | 4.5 | 3.8 |
Selected Bond Lengths (Å) and Angles (°) for [M(chiral diamine)X₂]
| Bond/Angle | Length (Å) / Degrees (°) |
| M-N1 | 2.054(3) |
| M-N2 | 2.061(3) |
| M-X1 | 2.412(1) |
| M-X2 | 2.423(1) |
| N1-M-N2 | 85.6(1) |
| X1-M-X2 | 95.3(1) |
| N1-M-X1 | 92.1(1) |
Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the general workflow from synthesis to final structural analysis.
A Comparative Guide to the Synthetic Validation of Enantiopure (R)-1,3-Butanediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for obtaining enantiopure (R)-1,3-Butanediamine, a valuable chiral building block in pharmaceutical and materials science. The comparison focuses on an asymmetric synthesis approach starting from a chiral precursor and a classical chiral resolution method. Experimental data, detailed protocols, and process visualizations are provided to aid in the selection of the most suitable method for specific research and development needs.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Asymmetric Synthesis via (R)-1,3-Butanediol | Route 2: Chiral Resolution of Racemic 1,3-Butanediamine |
| Starting Material | Racemic 1,3-Butanediol | Racemic 1,3-Butanediamine |
| Key Steps | 1. Enzymatic deracemization of (±)-1,3-butanediol2. Conversion of (R)-1,3-butanediol to (R)-1,3-butanediamine | 1. Diastereomeric salt formation with a chiral resolving agent2. Fractional crystallization3. Liberation of the enantiopure amine |
| Overall Yield | ~70-80% (estimated based on high-yield individual steps) | Theoretically ≤ 50% (without racemization and recycling of the unwanted enantiomer) |
| Enantiomeric Excess (e.e.) | >99% | Dependent on the efficiency of crystallization, but can be >98% with optimization |
| Advantages | - High enantiopurity- High theoretical yield- Utilizes a biocatalytic step which is environmentally friendly | - Well-established and straightforward technique- Can be cost-effective if the resolving agent is inexpensive |
| Disadvantages | - Multi-step process- Requires expertise in biocatalysis and chemical synthesis | - Maximum theoretical yield of 50% for the desired enantiomer- Can be labor-intensive and require optimization of crystallization conditions |
Experimental Protocols
Route 1: Asymmetric Synthesis via (R)-1,3-Butanediol
This route involves the enzymatic synthesis of the chiral precursor, (R)-1,3-butanediol, followed by its chemical conversion to the target diamine.
Step 1: Enzymatic Deracemization of Racemic 1,3-Butanediol
This protocol is adapted from a whole-cell stereoinverting cascade system.[1][2]
-
Microorganisms: Candida parapsilosis for the enantioselective oxidation of (S)-1,3-butanediol and Pichia kudriavzevii for the asymmetric reduction of the intermediate to (R)-1,3-butanediol.
-
Oxidation Step:
-
Prepare a culture of Candida parapsilosis.
-
In a bioreactor, combine the cell culture with racemic 1,3-butanediol (e.g., 20 g/L) and a suitable cosubstrate (e.g., acetone).
-
Maintain the reaction at a controlled pH (e.g., 8.0) and temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress until the (S)-enantiomer is consumed.
-
-
Reduction Step:
-
Remove the Candida parapsilosis cells.
-
To the reaction mixture containing the intermediate (4-hydroxy-2-butanone), add a culture of Pichia kudriavzevii and a cosubstrate for reduction (e.g., glucose).
-
Maintain the reaction at a controlled pH (e.g., 8.0) and temperature (e.g., 35°C) with agitation.
-
Upon completion, the (R)-1,3-butanediol can be isolated and purified. This process has been reported to yield (R)-1,3-butanediol with a 99.5% enantiomeric excess and a final process yield of 83.35%.[2]
-
Step 2: Conversion of (R)-1,3-Butanediol to (R)-1,3-Butanediamine
This is a representative two-step chemical conversion.
-
Mesylation of (R)-1,3-Butanediol:
-
Dissolve (R)-1,3-butanediol (1 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.2 equivalents).
-
Slowly add methanesulfonyl chloride (2.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water, dilute HCl, and brine. The organic layer is then dried and concentrated to yield the dimesylate.
-
-
Azide Displacement and Reduction:
-
Dissolve the dimesylate (1 equivalent) in a polar aprotic solvent such as DMF.
-
Add sodium azide (2.5 equivalents) and heat the mixture (e.g., to 80-100°C).
-
Monitor the reaction for the formation of the diazide.
-
After completion, cool the reaction and perform an aqueous workup to isolate the crude diazide.
-
The crude diazide is then reduced to the diamine. A common method is to dissolve the diazide in a solvent like THF and add it to a stirred suspension of lithium aluminum hydride (LAH) in THF at 0°C. The reaction is then refluxed until the reduction is complete.
-
Careful quenching of the excess LAH followed by an aqueous workup will yield (R)-1,3-butanediamine. This sequence proceeds with a net retention of configuration due to two successive SN2 reactions (double inversion).
-
Route 2: Chiral Resolution of Racemic 1,3-Butanediamine
This protocol describes a classical resolution using a chiral acid.
-
Diastereomeric Salt Formation:
-
Dissolve racemic 1,3-butanediamine (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve a chiral resolving agent, such as (+)-tartaric acid (0.5 equivalents, as the diamine has two basic centers), in the same solvent.
-
Slowly add the tartaric acid solution to the diamine solution with stirring.
-
The diastereomeric salts will begin to precipitate. The mixture is often heated to ensure complete dissolution and then allowed to cool slowly to facilitate fractional crystallization.
-
-
Fractional Crystallization:
-
Allow the solution to stand at room temperature, and then potentially in a refrigerator, to maximize the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration. The solubility difference between the diastereomers is key to the success of the resolution.[3][4]
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization.
-
-
Liberation of the Enantiopure Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a strong base, such as sodium hydroxide, to deprotonate the amine and break the salt.
-
Extract the free (R)-1,3-butanediamine into an organic solvent (e.g., dichloromethane or ether).
-
Dry the organic extracts and remove the solvent to obtain the enantiopure amine.
-
The unwanted (S)-enantiomer can be recovered from the mother liquor by a similar basification and extraction process.
-
Mandatory Visualization
Caption: Workflow for the asymmetric synthesis of (R)-1,3-Butanediamine.
Caption: Logical steps in the chiral resolution of 1,3-Butanediamine.
References
- 1. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Comparative Catalytic Performance of (R)-1,3-Butanediamine-Based Ligands in Asymmetric Synthesis
A detailed analysis of (R)-1,3-butanediamine-derived ligands in asymmetric catalysis reveals their potential in yielding chiral products with high enantioselectivity. This guide provides a comparative overview of their performance against other established chiral diamine ligands, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
(R)-1,3-Butanediamine serves as a versatile chiral backbone for the synthesis of a variety of ligands, particularly Schiff base derivatives, which have been explored in a range of asymmetric catalytic reactions. These ligands, in coordination with various metal centers, have demonstrated catalytic activity in transformations such as asymmetric hydrogenation and carbon-carbon bond-forming reactions. Their performance, however, is intrinsically linked to the specific reaction conditions and the nature of the substituents on the ligand framework.
Performance in Asymmetric Hydrogenation of Ketones
Asymmetric hydrogenation of prochiral ketones to chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. The efficacy of chiral ligands is typically evaluated by the yield and enantiomeric excess (ee) of the resulting alcohol. A comparative study of various chiral P,N,O-type ligands in the iridium-catalyzed asymmetric hydrogenation of acetophenone provides a valuable benchmark for contextualizing the potential of (R)-1,3-butanediamine-based systems.[1][2]
While a direct comparison involving an (R)-1,3-butanediamine-derived ligand within this specific study is not available, the data underscores the structural nuances that govern catalytic outcomes. For instance, the study highlights how modifications to the ligand backbone and the nature of the donor atoms significantly impact both conversion rates and enantioselectivity.[1]
To illustrate a typical screening process for such catalysts, the following table presents data from a study on the asymmetric hydrogenation of acetophenone using various chiral ligands. This provides a framework for how a novel (R)-1,3-butanediamine-based ligand would be evaluated.
| Ligand | Catalyst System | Solvent | Conversion (%) | ee (%) | Reference |
| Hypothetical (R)-1,3-Butanediamine Ligand | [Ir(COD)Cl]₂ / Ligand | Ethanol | Data not available | Data not available | |
| Ligand L1 (Phosphine-amine-alcohol) | [Ir(COD)Cl]₂ / L1 | Ethanol | >99 | 94 | [1] |
| Ligand L2 (Phosphine-amine-alcohol) | [Ir(COD)Cl]₂ / L2 | Ethanol | >99 | 85 | [1] |
| Ligand L3 (Phosphine-amine-alcohol) | [Ir(COD)Cl]₂ / L3 | Ethanol | >99 | 78 | [1] |
Catalysis in Asymmetric Mannich Reactions
(R)-1,3-Diamine derivatives have also been designed and synthesized for use as organocatalysts in asymmetric Mannich reactions of ketones.[3] These catalysts, often used in the presence of an acid co-catalyst, have shown the ability to afford Mannich products with high enantioselectivities under mild conditions.[3] The primary and tertiary amine functionalities within the 1,3-diamine structure are thought to act cooperatively to facilitate the reaction.[3]
Comparison with Other Chiral Diamines
Chiral diamines are a cornerstone of asymmetric catalysis, with well-established backbones such as 1,2-diaminocyclohexane and 1,2-diphenylethylenediamine being widely used.[4] The catalytic activity of ligands derived from these diamines has been extensively documented in various reactions, providing a rich dataset for comparative purposes.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of a Schiff base ligand and its application in a catalytic reaction, based on common methodologies found in the literature.
Synthesis of a Schiff Base Ligand from (R)-1,3-Butanediamine
Materials:
-
(R)-1,3-Butanediamine
-
Substituted Salicylaldehyde (2 equivalents)
-
Anhydrous Ethanol
Procedure:
-
Dissolve (R)-1,3-butanediamine (1 mmol) in anhydrous ethanol (10 mL).
-
To this solution, add the substituted salicylaldehyde (2 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the Schiff base ligand.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the ligand using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[Rh(Cp*)Cl₂]₂ or a similar metal precursor
-
Chiral diamine ligand (e.g., an (R)-1,3-butanediamine derivative)
-
Acetophenone
-
2-Propanol (as both solvent and hydrogen source)
-
Base (e.g., KOH or t-BuOK)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor and the chiral diamine ligand in 2-propanol.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Add the base, followed by the acetophenone substrate.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Determine the conversion and enantiomeric excess using chiral GC or HPLC.
Logical Workflow and Catalytic Cycle Diagrams
To visualize the processes involved in this research area, the following diagrams, created using the DOT language, illustrate the general workflow for ligand synthesis and a conceptual catalytic cycle.
Caption: General workflow for the synthesis and catalytic evaluation of chiral ligands.
Caption: A simplified, conceptual catalytic cycle for an asymmetric transformation.
References
- 1. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Determination of absolute configuration of (R)-1,3-Butanediamine products
A Guide to the Determination of the Absolute Configuration of (R)-1,3-Butanediamine and Related Chiral Amines
For researchers and professionals in drug development and chemical synthesis, the precise determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides a comparative overview of key analytical techniques for determining the absolute configuration of (R)-1,3-Butanediamine, a versatile chiral building block. The methodologies discussed—Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, single-crystal X-ray crystallography, and High-Performance Liquid Chromatography (HPLC) on chiral stationary phases—are presented with their respective experimental protocols and supporting data to aid in method selection and application.
Comparison of Analytical Methods
The choice of method for determining the absolute configuration of a chiral amine like (R)-1,3-Butanediamine depends on several factors, including the availability of the sample in crystalline form, the required accuracy, and the available instrumentation. The following table summarizes the key aspects of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Sample Requirement | Typical Throughput |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Covalent derivatization with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers with distinct NMR spectra. The differences in chemical shifts are correlated to the absolute configuration.[1][2] | Relatively fast, does not require crystalline sample, provides structural information.[3] | Requires chemical derivatization which may be complex, potential for racemization during derivatization, interpretation can be complex for molecules with multiple chiral centers.[4] | 1-10 mg | High |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound or a derivative containing a heavy atom. The resulting electron density map provides the three-dimensional structure and absolute configuration.[5][6][7][8] | Unambiguous determination of absolute configuration, provides detailed structural information.[9][10] | Requires a suitable single crystal which can be difficult to grow, can be time-consuming.[5] | <1 mg of crystalline material | Low to Medium |
| HPLC on Chiral Stationary Phases (CSPs) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. The elution order can be correlated to the absolute configuration.[3][11][12] | High sensitivity, applicable to a wide range of compounds, can be used for both analytical and preparative separations.[12] | Requires a suitable chiral column, determination of absolute configuration may require a reference standard of known configuration.[11] | Micrograms to milligrams | High |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum can be compared to theoretical calculations or empirical rules to determine the absolute configuration.[13][14] | Non-destructive, sensitive to stereochemistry. | Interpretation can be complex and often requires comparison with computational models or known compounds.[15] | Micrograms to milligrams | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized for a primary diamine like 1,3-butanediamine and may require optimization for specific derivatives.
NMR Spectroscopy: Modified Mosher's Method for Diamines
This protocol describes the derivatization of (R)-1,3-butanediamine with an enantiomerically pure chiral derivatizing agent, such as (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), followed by ¹H NMR analysis.[1][2][16] Since 1,3-butanediamine has two primary amino groups, the reaction will produce a bis-amide derivative.
Materials:
-
(R)-1,3-Butanediamine sample
-
(R)- and (S)-MTPA chloride (Mosher's acid chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes and spectrometer
Procedure:
-
Derivatization: In two separate flame-dried vials, dissolve approximately 5 mg of (R)-1,3-butanediamine in 0.5 mL of anhydrous CDCl₃.
-
To one vial, add a slight excess (2.2 equivalents) of (R)-MTPA chloride and a few drops of anhydrous pyridine to act as a base and catalyst.
-
To the second vial, add a slight excess (2.2 equivalents) of (S)-MTPA chloride and a few drops of anhydrous pyridine.
-
Seal the vials and allow the reactions to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, wash the organic layer with a small amount of dilute HCl to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution directly into an NMR tube.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric bis-MTPA amides.
-
Data Interpretation: Compare the chemical shifts of the protons adjacent to the chiral center in both spectra. According to Mosher's model for amides, for the (R)-MTPA derivative, the substituents on one side of the MTPA plane will be shielded (upfield shift), while those on the other side will be deshielded (downfield shift). The opposite is true for the (S)-MTPA derivative. By assigning the proton signals and analyzing the Δδ (δS - δR) values, the absolute configuration can be determined.
Caption: Workflow for absolute configuration determination using Mosher's method.
Single-Crystal X-ray Crystallography
This method provides an unambiguous determination of the absolute configuration.[9][5][6][7][8] The primary challenge is obtaining a suitable single crystal of the target compound or a derivative.
Procedure:
-
Crystal Growth: Grow single crystals of (R)-1,3-butanediamine or a suitable solid derivative. Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. If the parent amine is a liquid at room temperature, it must be converted to a salt (e.g., with a chiral acid) or a solid derivative.
-
Crystal Selection and Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Data Collection: Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation for light-atom structures to maximize anomalous dispersion effects).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment with a low standard uncertainty.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A convenient method for the determination of the absolute configuration of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Absolute configuration by vibrational circular dichroism of anti-inflammatory macrolide briarane diterpenoids from the Gorgonian Briareum asbestinum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
A Comparative Guide to Spectroscopic Techniques for Chiral Analysis of 1,3-Butanediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity and absolute configuration is a critical step in the development of chiral molecules, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. This guide provides an objective comparison of three powerful spectroscopic techniques for the chiral analysis of 1,3-butanediamine derivatives: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.
Introduction to Spectroscopic Chiral Analysis
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they possess identical physical properties in an achiral environment, they interact differently with other chiral entities, including polarized light. Spectroscopic techniques that utilize polarized light or a chiral environment can therefore be used to distinguish between enantiomers.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] This technique provides detailed structural information and is a powerful tool for determining the absolute configuration of a molecule in solution by comparing experimental spectra to those predicted by quantum chemical calculations.[1]
Electronic Circular Dichroism (ECD) is a similar technique that measures the differential absorption of circularly polarized ultraviolet and visible light.[2] ECD is particularly sensitive to the electronic environment of chromophores within a molecule and can be used to determine both absolute configuration and enantiomeric excess.[2] For molecules lacking a strong chromophore, such as 1,3-butanediamine, derivatization with a chromophoric tag is often necessary.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) offers a widely accessible method for determining enantiomeric excess. In the presence of a chiral solvating agent, the two enantiomers of a chiral analyte form transient diastereomeric complexes.[3] These complexes have distinct NMR spectra, leading to the separation of signals for the two enantiomers, allowing for their quantification.[3]
Comparative Performance Data
The following table summarizes illustrative quantitative data for the chiral analysis of small aliphatic amines using VCD, ECD, and NMR with CSAs. It is important to note that specific performance will vary depending on the specific 1,3-butanediamine derivative, the chosen experimental conditions, and the instrumentation.
| Parameter | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Solvating Agents |
| Primary Application | Absolute Configuration Determination | Enantiomeric Excess (ee) Determination, Absolute Configuration | Enantiomeric Excess (ee) Determination |
| Sample Requirement | ~1-10 mg | ~0.1-1 mg | ~1-5 mg |
| Typical Concentration | 0.01 - 0.1 M | 10⁻³ - 10⁻⁵ M | 0.01 - 0.1 M |
| Measurement Time | 1 - 12 hours | < 1 hour | < 1 hour |
| Accuracy of ee Determination | Lower (qualitative) | High (typically ±1-5%) | High (typically ±1-2%) |
| Sensitivity | Moderate | High | Moderate |
| Need for Derivatization | No | Often required for aliphatic amines | No (but CSA is required) |
| Key Advantage | Rich structural information | High sensitivity | Readily available instrumentation |
| Key Limitation | Requires quantum chemical calculations | Requires a chromophore | CSA selection can be trial-and-error |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of a chiral 1,3-butanediamine derivative.
Methodology:
-
Sample Preparation: Dissolve approximately 5 mg of the enantiomerically pure 1,3-butanediamine derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05 M. The use of a deuterated solvent is crucial to avoid interference from solvent absorption in the mid-IR region.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to generate the circularly polarized light.[1]
-
Data Acquisition:
-
Acquire the VCD and IR spectra of the sample in the mid-IR range (typically 800-2000 cm⁻¹).[4]
-
Set the spectral resolution to 4 cm⁻¹.
-
Collect a sufficient number of scans (e.g., for 4-12 hours) to achieve an adequate signal-to-noise ratio, as the VCD signal is typically 3-5 orders of magnitude weaker than the IR absorption.[4]
-
-
Data Processing and Analysis:
-
Baseline correct the VCD spectrum.
-
Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectra for both enantiomers of the 1,3-butanediamine derivative.
-
Compare the experimental VCD spectrum with the calculated spectra. A direct match in the sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration.
-
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To determine the enantiomeric excess (ee) of a 1,3-butanediamine derivative.
Methodology:
-
Derivatization (if necessary): As aliphatic diamines lack a strong chromophore, derivatization with a chromophoric agent (e.g., benzoyl chloride) is typically required. React the 1,3-butanediamine derivative with the derivatizing agent to introduce a UV-active group.
-
Sample Preparation:
-
Prepare a series of standard solutions with known enantiomeric excess (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) of the derivatized 1,3-butanediamine.
-
Dissolve the samples in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) to a concentration in the range of 10⁻⁴ to 10⁻⁵ M.[2]
-
-
Instrumentation: Use a commercial CD spectropolarimeter.
-
Data Acquisition:
-
Record the ECD spectra of the standard solutions and the unknown sample over the appropriate UV-Vis wavelength range (typically 200-400 nm).
-
Measure the CD signal (in millidegrees, mdeg) at the wavelength of maximum absorption (λmax).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the CD signal at λmax versus the known enantiomeric excess of the standard solutions.
-
Determine the enantiomeric excess of the unknown sample by interpolating its measured CD signal on the calibration curve.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Objective: To determine the enantiomeric excess (ee) of a 1,3-butanediamine derivative.
Methodology:
-
CSA Selection: Choose a suitable chiral solvating agent. For diamines, acidic CSAs such as (R)-(-)-1,1'-bi-2-naphthol (BINOL) or derivatives are often effective.[5] The selection may require screening of several CSAs.
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of the 1,3-butanediamine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[5]
-
Add the chiral solvating agent. The optimal molar ratio of analyte to CSA can vary, but a 1:1 to 1:2 ratio is a good starting point.[6]
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Identify a well-resolved proton signal of the 1,3-butanediamine derivative that shows clear separation into two distinct signals (one for each enantiomer) in the presence of the CSA.
-
-
Data Analysis:
-
Integrate the area of the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100
-
Visualizing the Workflow
Conclusion
The choice of spectroscopic technique for the chiral analysis of 1,3-butanediamine derivatives depends on the specific analytical goal. VCD is the premier method for determining absolute configuration, providing a wealth of structural information. ECD offers a highly sensitive method for quantifying enantiomeric excess, especially after derivatization to include a chromophore. NMR with chiral solvating agents is a rapid and accessible technique for ee determination that leverages widely available instrumentation. For a comprehensive characterization of a new chiral 1,3-butanediamine derivative, a combination of these techniques may be most effective, for instance, using VCD to establish the absolute configuration and NMR or ECD for routine determination of enantiomeric purity.
References
- 1. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 2. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Efficacy of (R)-1,3-Butanediamine as a Resolving Agent: A Comparative Analysis
A comprehensive evaluation of the utility of (R)-1,3-Butanediamine as a resolving agent for chiral carboxylic acids in scientific literature reveals a notable scarcity of documented applications and quantitative performance data. While the principles of chiral resolution using diastereomeric salt formation are well-established, the efficacy of specific resolving agents is highly dependent on the target molecule and experimental conditions. This guide provides a comparative overview of common resolving agents for which data is available, offering a benchmark against which the potential of (R)-1,3-Butanediamine could be assessed should experimental data become available.
Chiral resolution by diastereomeric salt formation is a cornerstone technique in the pharmaceutical and fine chemical industries for the separation of enantiomers.[1] This method involves the reaction of a racemic mixture of a chiral acid or base with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties such as solubility, can then be separated by fractional crystallization.[2] The selection of an appropriate resolving agent is often empirical and crucial for the success of the resolution.[3]
While a 1969 study detailed the resolution of 1,3-Butanediamine itself, there is a lack of published research demonstrating the use of its enantiomers, such as (R)-1,3-Butanediamine, as resolving agents for other classes of compounds like carboxylic acids. This absence of data prevents a direct quantitative comparison with other established resolving agents.
However, to provide a valuable resource for researchers, this guide will focus on the efficacy of commonly employed chiral amines for the resolution of a commercially significant class of carboxylic acids: profens. Profens, such as ibuprofen, naproxen, and ketoprofen, are non-steroidal anti-inflammatory drugs (NSAIDs) where often only one enantiomer exhibits the desired therapeutic effect.
Comparative Data for Common Resolving Agents
The following tables summarize the available quantitative data for the resolution of racemic ibuprofen, naproxen, and ketoprofen using well-established chiral amine resolving agents. The key performance indicators are the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the desired enantiomer after liberation from the salt.
Table 1: Resolution of Racemic Ibuprofen
| Resolving Agent | Racemic Compound | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| (R)-(+)-1-Phenylethylamine | Ibuprofen | Ethanol/Water | - | - | [4] |
| (S)-(-)-1-Phenylethylamine | Ibuprofen | aq. KOH | - | - | [5] |
Note: Specific yield and e.e. values were not provided in the referenced abstracts for direct comparison.
Table 2: Resolution of Racemic Naproxen
| Resolving Agent | Racemic Compound | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| (R)-(+)-1-Phenylethylamine | Naproxen | Ethanol/Water | - | - | [4] |
Note: Specific yield and e.e. values were not provided in the referenced abstract for direct comparison.
Table 3: Resolution of Racemic Ketoprofen
| Resolving Agent | Racemic Compound | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| (R)-(+)-1-Phenylethylamine | Ketoprofen | Ethanol/Water | - | - | [4] |
Note: Specific yield and e.e. values were not provided in the referenced abstract for direct comparison.
The lack of specific quantitative data in the accessible literature highlights a common challenge in compiling such comparative guides. The success of a resolution is highly dependent on the specific experimental conditions which are often proprietary or not fully disclosed in publications.
Experimental Protocols
The general procedure for the resolution of a racemic carboxylic acid with a chiral amine involves the following steps:
1. Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent.
-
Add an equimolar or sub-stoichiometric amount of the chiral resolving agent.
-
Stir the mixture, with or without heating, to facilitate salt formation and induce crystallization of the less soluble diastereomer.
2. Isolation of the Diastereomeric Salt:
-
Cool the mixture to maximize crystallization.
-
Collect the precipitated diastereomeric salt by filtration.
-
Wash the salt with a small amount of cold solvent to remove impurities.
3. Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in an appropriate solvent (e.g., water).
-
Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free carboxylic acid.
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the purified enantiomer.
A detailed protocol for the resolution of racemic ibuprofen using (S)-(-)-1-phenylethylamine is described in a laboratory experiment context.[5] This involves dissolving racemic ibuprofen in aqueous KOH, adding the resolving agent to the heated solution to form the diastereomeric salt, collecting the precipitate by filtration, and then liberating the (S)-(+)-ibuprofen by treatment with sulfuric acid followed by extraction.[5]
Visualization of the Resolution Workflow
The logical workflow of a typical diastereomeric salt resolution process can be visualized as follows:
References
A Comparative Guide to (R)-1,3-Butanediamine in Catalysis: A Look at Computational and Experimental Studies
For researchers and professionals in drug development and organic synthesis, the quest for efficient and selective catalysts is paramount. Chiral diamines have emerged as a powerful class of organocatalysts for asymmetric reactions, enabling the synthesis of enantiomerically enriched molecules. This guide provides a comparative analysis of (R)-1,3-butanediamine as a catalyst, contextualized by computational and experimental data from related systems, particularly in the context of the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Performance Comparison in Asymmetric Michael Addition
The asymmetric Michael addition of ketones to nitroalkenes is a benchmark reaction for evaluating the efficacy of organocatalysts. While specific studies focusing solely on (R)-1,3-butanediamine are limited in publicly available literature, data from structurally similar simple chiral primary diamines provide valuable insights into its potential performance. Below is a comparison of a simple primary diamine catalyst with other common classes of organocatalysts for the asymmetric Michael addition of acetone to trans-β-nitrostyrene.
Table 1: Comparison of Organocatalysts in the Asymmetric Michael Addition of Acetone to trans-β-Nitrostyrene
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Simple Primary Diamine | D-Isomannide-derived diamine | 20 | Neat | 48 | 65 | 40 | [1][2] |
| Primary Amine-Thiourea | (R,R)-DPEN-derived thiourea | 10 | Toluene | 24 | 95 | 92 | |
| Secondary Amine | (S)-Proline | 20 | Neat | 24 | 95 | 76 | |
| Secondary Amine-Thiourea | Takemoto's Catalyst | 10 | Toluene | 48 | 98 | 99 |
Data for (R,R)-DPEN-derived thiourea, (S)-Proline, and Takemoto's Catalyst are representative values from the field to provide a comparison of catalyst classes.
This comparison highlights that while simple primary diamines like the D-isomannide derivative (and by extension, likely (R)-1,3-butanediamine) can catalyze the Michael addition, more complex bifunctional catalysts, such as those incorporating a thiourea moiety, often achieve higher yields and enantioselectivities under optimized conditions. The additional functional groups in these catalysts play a crucial role in organizing the transition state to achieve higher stereocontrol.
Mechanistic Insights from Computational Studies
Computational studies have been instrumental in elucidating the mechanism of diamine-catalyzed reactions. For primary diamine catalysts like (R)-1,3-butanediamine, the generally accepted mechanism for the Michael addition of a ketone to a nitroalkene proceeds through an enamine intermediate.
The catalytic cycle can be visualized as follows:
-
Enamine Formation: The primary amine of the catalyst reacts with the ketone to form a chiral enamine intermediate.
-
Michael Addition: The enamine attacks the β-carbon of the nitroalkene. The stereochemistry of this step is controlled by the chiral scaffold of the catalyst, which directs the approach of the nitroalkene to one face of the enamine.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, allowing it to enter another catalytic cycle.
Proposed Catalytic Cycle for (R)-1,3-Butanediamine
Caption: Enamine-based catalytic cycle for the Michael addition.
Experimental Protocols
Below is a representative experimental protocol for the asymmetric Michael addition of acetone to trans-β-nitrostyrene, adapted from procedures for simple primary diamine catalysts.[1][2]
General Procedure for the Asymmetric Michael Addition
Materials:
-
(R)-1,3-Butanediamine (or other primary diamine catalyst)
-
trans-β-Nitrostyrene
-
Acetone
-
Acetic acid (additive)
-
Dichloromethane (solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.1 mmol, 1.0 equiv) in acetone (0.4 mL), the (R)-1,3-butanediamine catalyst (0.02 mmol, 20 mol%) and acetic acid (0.02 mmol, 20 mol%) are added.
-
The reaction mixture is stirred at room temperature for the time specified (e.g., 48 hours).
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.
-
The yield and enantiomeric excess of the product are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Logical Workflow for Catalyst Screening
The process of identifying an optimal catalyst for a specific transformation often follows a logical workflow, starting from initial screening to mechanistic investigation.
Caption: A typical workflow for asymmetric catalyst development.
References
Safety Operating Guide
Safe Disposal of 1,3-Butanediamine, (R)-: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,3-Butanediamine, (R)-. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. 1,3-Butanediamine is a corrosive and flammable compound, necessitating careful handling during disposal.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management.
Personal Protective Equipment (PPE): All personnel handling 1,3-Butanediamine, (R)- must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management: In the event of a spill, immediately evacuate the area and remove all ignition sources.[1] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect the contaminated material in a designated, sealed container for hazardous waste disposal.[2] Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol
The proper disposal of 1,3-Butanediamine, (R)- involves segregation, secure containment, and transfer to a licensed hazardous waste disposal facility.
-
Segregation of Waste:
-
Isolate waste 1,3-Butanediamine, (R)- from other chemical waste streams to prevent potentially hazardous reactions.
-
Specifically, keep it separate from acids and oxidizing agents.
-
-
Selection of Waste Container:
-
Use a dedicated, compatible, and properly sealed container for collecting the liquid waste. High-density polyethylene (HDPE) or other corrosive-resistant containers are recommended.
-
Ensure the container is in good condition, free from leaks or damage.
-
-
Labeling of Waste Container:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "1,3-Butanediamine, (R)-"
-
Associated hazards (e.g., "Corrosive," "Flammable")
-
The accumulation start date
-
The name of the generating laboratory and principal investigator
-
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with accurate information about the waste composition and volume.
-
-
Documentation:
-
Maintain a record of the amount of 1,3-Butanediamine, (R)- waste generated, the date of accumulation, and the date it was transferred for disposal, in accordance with regulatory requirements.
-
Summary of Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste (Corrosive, Flammable) |
| Container Type | High-Density Polyethylene (HDPE) or other compatible corrosive-resistant container. |
| Container Labeling | "Hazardous Waste", Chemical Name, Hazard Pictograms, Accumulation Date, Generator Information. |
| Storage Requirements | Segregated, in a designated, cool, dry, and well-ventilated area away from incompatible materials. |
| Disposal Method | Collection by a licensed hazardous waste disposal service for incineration or other approved treatment.[3] |
| Prohibited Actions | Do not dispose of down the drain or in regular trash. Do not mix with other waste streams unless explicitly permitted by EHS. |
Disposal Workflow
Caption: Workflow for the safe disposal of 1,3-Butanediamine, (R)-.
References
Personal protective equipment for handling 1,3-Butanediamine, (R)-
Hazard Identification and Personal Protective Equipment
(R)-1,3-Butanediamine is considered to be toxic if ingested or absorbed through the skin. It is also corrosive to the eyes, skin, and respiratory tract[1]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye damage[2][3][4]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. | To prevent skin contact, which can cause burns and toxic effects[1][2][3][4]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To avoid inhalation of corrosive and toxic vapors[1]. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[2][3][5]. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention[2][3][5][6]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3][4][6]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][3][7]. |
Operational and Disposal Plans
Proper handling, storage, and disposal are essential to maintain a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. An eyewash station and safety shower must be accessible[2][7][8].
-
Handling: Conduct all work with (R)-1,3-Butanediamine within a certified chemical fume hood to minimize inhalation exposure[2][3]. Avoid contact with skin and eyes[7][8].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[2][3][7]. Keep away from incompatible materials such as strong oxidizing agents and strong acids[2].
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal[2][9]. Do not let the chemical enter drains[10].
Disposal Plan:
Dispose of (R)-1,3-Butanediamine and any contaminated materials as hazardous waste. All disposal practices must comply with federal, state, and local regulations[2][3]. Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for safely handling (R)-1,3-Butanediamine in a laboratory setting.
Caption: Workflow for safe handling of (R)-1,3-Butanediamine.
References
- 1. 1,3-Butanediamine|lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. poisons.co.nz [poisons.co.nz]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
